2,8-Dihydroxyadenine
描述
xanthine oxidase reacted adenine metabolite in epidermis of hairless mice; component of urinary stores; structure
属性
IUPAC Name |
6-amino-7,9-dihydro-1H-purine-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBOJHLYDJZYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N=C1NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184453 | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.002 mg/mL | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30377-37-8 | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1H-purine-2,8(3H,7H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYE4YC3VKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,8-Dihydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the chemical structure of 2,8-Dihydroxyadenine
An In-depth Technical Guide to 2,8-Dihydroxyadenine
This guide provides a comprehensive overview of the chemical and biological properties of this compound (2,8-DHA), a critical metabolite in the diagnosis and understanding of Adenine (B156593) Phosphoribosyltransferase (APRT) deficiency.
Chemical Structure and Identification
This compound is an oxopurine derivative of adenine.[1] Its structure is characterized by a purine (B94841) core with amino group at position 6 and two oxo groups at positions 2 and 8.[1] It is a tautomer of 6-Amino-1H-purine-2,8(7H,9H)-dione.[1][2]
| Identifier | Value |
| Preferred IUPAC Name | 6-amino-7,9-dihydro-1H-purine-2,8-dione[1] |
| Alternate IUPAC Name | 6-Amino-1H-purine-2,8(7H,9H)-dione |
| Chemical Formula | C₅H₅N₅O₂ |
| Canonical SMILES | C12=C(NC(=O)N=C1NC(=O)N2)N |
| InChI | InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12) |
| InChI Key | XFBOJHLYDJZYSP-UHFFFAOYSA-N |
| CAS Number | 30377-37-8 |
Physicochemical Properties
2,8-DHA is a solid compound notable for its poor solubility, which is central to its pathological role in forming urinary crystals and kidney stones.
| Property | Value | Source |
| Molar Mass | 167.13 g/mol | |
| Solubility | 0.002 mg/mL (in water) | |
| Physical Description | Solid |
Biological Significance and Metabolic Pathway
This compound is an endogenous metabolite primarily associated with APRT deficiency, a rare autosomal recessive disorder of purine metabolism. In healthy individuals, the enzyme APRT salvages adenine by converting it to adenosine (B11128) monophosphate (AMP). When APRT is deficient, adenine accumulates and is instead metabolized by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidase. This metabolic process oxidizes adenine, first to 8-hydroxyadenine (B135829) and subsequently to this compound. Due to its low solubility at physiological urine pH, 2,8-DHA precipitates, leading to crystalluria, the formation of kidney stones (urolithiasis), and potential crystal-induced nephropathy, which can progress to chronic kidney disease. Consequently, the detection of 2,8-DHA in urine is a key diagnostic marker for APRT deficiency.
References
2,8-Dihydroxyadenine: A Comprehensive Technical Guide on its Discovery, Pathophysiology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,8-dihydroxyadenine (B126177) (2,8-DHA) is a crystalline purine (B94841) metabolite that is poorly soluble in urine and is the hallmark of adenine (B156593) phosphoribosyltransferase (APRT) deficiency, a rare autosomal recessive genetic disorder. The accumulation and precipitation of 2,8-DHA in the renal tubules can lead to nephrolithiasis, crystalline nephropathy, and progressive renal failure. This technical guide provides an in-depth overview of the discovery and history of 2,8-DHA, its physicochemical properties, the pathophysiology of 2,8-DHA nephropathy, and detailed experimental protocols for its detection and the assessment of APRT enzyme activity. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals involved in drug development for the diagnosis and management of this debilitating condition.
Discovery and History
The discovery of this compound is intrinsically linked to the elucidation of the metabolic disorder, adenine phosphoribosyltransferase (APRT) deficiency. The seminal work identifying 2,8-DHA as a new component of urinary stones was published in 1976 by H.A. Simmonds, K.J. Van Acker, and colleagues[1]. They analyzed stones from a child with a known deficiency of the APRT enzyme and, using ultraviolet and infrared spectroscopy, as well as mass spectrometry, conclusively identified the constituent as this compound[1]. This discovery was a critical step in understanding the pathology of APRT deficiency, shifting the focus from the enzyme deficiency itself to the damaging effects of its metabolic byproduct, 2,8-DHA.
Prior to this, the clinical presentation of APRT deficiency was often misdiagnosed as uric acid urolithiasis due to the radiolucent nature of the stones. The identification of 2,8-DHA provided a specific biomarker for the disease, paving the way for accurate diagnostic methods and targeted therapies.
Physicochemical Properties of this compound
2,8-DHA is a purine derivative with a molecular weight of 167.13 g/mol and the chemical formula C5H5N5O2[2][3]. A key characteristic of 2,8-DHA is its extremely low solubility in urine at physiological pH, which is the primary driver of its pathology[4][5].
| Property | Value | Reference |
| Molecular Formula | C5H5N5O2 | [2][3] |
| Molecular Weight | 167.13 g/mol | [2] |
| Solubility in Water | 1 to 3 mg/L | [6] |
| Urinary Excretion in Untreated APRT Deficiency | Median: 138 (64–292) mg/24 hr | [7] |
| Plasma Concentration in Untreated APRT Deficiency | Median: 249 (123-1315) ng/mL | [2] |
Pathophysiology of this compound Nephropathy
Metabolic Pathway
In healthy individuals, the enzyme adenine phosphoribosyltransferase (APRT) salvages adenine, a purine base, by converting it to adenosine (B11128) monophosphate (AMP)[8][9]. In individuals with APRT deficiency, this pathway is blocked. As a result, adenine is shunted into an alternative metabolic route where it is oxidized by xanthine (B1682287) dehydrogenase/oxidase, first to 8-hydroxyadenine (B135829) and subsequently to this compound[4][5][9].
References
- 1. portlandpress.com [portlandpress.com]
- 2. Correlation of Plasma and Urine this compound and Adenine and Clinical Characteristics in Individuals With Adenine Phosphoribosyltransferase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 5. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Mechanisms of Kidney Injury in this compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation plays a critical role in this compound nephropathy [comptes-rendus.academie-sciences.fr]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
The Endogenous Roles of 2,8-Dihydroxyadenine in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,8-Dihydroxyadenine (B126177) (2,8-DHA) is a purine (B94841) metabolite that, under normal physiological conditions, is not produced in significant amounts. However, in the context of an inherited metabolic disorder, its accumulation has profound pathological consequences, primarily affecting renal function. This technical guide provides an in-depth exploration of the endogenous roles of 2,8-DHA, focusing on its metabolic pathway, the pathophysiology of its accumulation, and the experimental methodologies used for its detection and study. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and targeting the mechanisms underlying 2,8-DHA-mediated disease.
The Metabolic Pathway of this compound
Under normal physiological conditions, the purine base adenine (B156593) is salvaged by the enzyme adenine phosphoribosyltransferase (APRT), which converts it to adenosine (B11128) monophosphate (AMP).[1][2] However, in individuals with a deficiency in APRT, an alternative metabolic pathway is utilized. In the absence of functional APRT, adenine is shunted towards oxidation by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidase.[1][2] This enzymatic conversion occurs in a two-step process, first forming 8-hydroxyadenine (B135829) as an intermediate, which is then further oxidized to this compound.[2][3][4]
The critical issue arises from the physicochemical properties of 2,8-DHA. It is poorly soluble in urine at any physiological pH, leading to its precipitation and the formation of crystals within the renal tubules.[1][3][5] This insolubility is the primary driver of the pathophysiology associated with APRT deficiency.
Pathophysiology of this compound Accumulation
The accumulation of 2,8-DHA is the hallmark of adenine phosphoribosyltransferase (APRT) deficiency, a rare autosomal recessive genetic disorder.[3][6] The estimated prevalence of this condition is between 1 in 50,000 and 1 in 100,000 individuals.[6] The clinical manifestations are a direct consequence of the low solubility of 2,8-DHA, which leads to crystalluria, the formation of kidney stones (nephrolithiasis), and crystalline nephropathy.[1][3][5]
The deposition of 2,8-DHA crystals within the renal tubules can cause tubular injury, inflammation, and fibrosis, ultimately leading to chronic kidney disease (CKD) and, in some cases, end-stage renal disease.[6][7] The disease can manifest at any age, from infancy to late adulthood, and is often misdiagnosed as uric acid nephrolithiasis due to the radiolucent nature of the stones.[4][8]
The proposed mechanism of kidney injury involves the adhesion of 2,8-DHA crystals to the renal tubular epithelium, leading to cellular damage and an inflammatory response.[6] This process can result in tubular obstruction and interstitial inflammation, contributing to the progressive loss of kidney function.[9][10]
Quantitative Data on this compound Levels
The diagnosis and management of APRT deficiency rely on the accurate measurement of 2,8-DHA levels in biological fluids. The following tables summarize key quantitative data from published studies.
Table 1: Urinary this compound Concentrations in Patients with APRT Deficiency
| Patient | 2,8-DHA Concentration (ng/mL) | 24-hour 2,8-DHA Excretion (mg) |
| Patient 1 | 3021 | 816 |
| Patient 2 | 5860 | 1327 |
| Patient 3 | 10563 | 1649 |
| Data from a study using a UPLC-MS/MS assay on 24-hour urine samples from three patients with APRT deficiency.[11] |
Table 2: Plasma this compound Concentrations in Untreated Individuals with APRT Deficiency
| Parameter | Value |
| Median Plasma 2,8-DHA (ng/mL) | 249 |
| Range of Plasma 2,8-DHA (ng/mL) | 123–1315 |
| Data from a study of 26 individuals with confirmed APRT deficiency.[12] |
A strong negative correlation has been observed between plasma 2,8-DHA levels and the estimated glomerular filtration rate (eGFR) in untreated individuals, suggesting that plasma 2,8-DHA may be a reliable marker of the systemic burden of the metabolite.[12]
Experimental Protocols
Quantification of Urinary this compound by UPLC-MS/MS
This method allows for the absolute quantification of 2,8-DHA in urine samples.
Sample Preparation:
-
Prepare a standard curve and quality control samples using urine from healthy individuals.
-
Dilute mouse urine samples 1:15 (v/v) in 10 mM NH4OH. For human samples, a 1:15 (v/v) dilution with 10 mM ammonium (B1175870) hydroxide (B78521) (NH4OH) has been used.[11]
-
Pipette 50 µL of the diluted samples into a 96-well plate.
-
Add 100 µL of 10 mM NH4OH.
-
Add 50 µL of an internal standard working solution (e.g., this compound-2-13C-1,3-15N2).[11]
Chromatography and Mass Spectrometry:
-
Instrumentation: Ultra-performance liquid chromatography coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Analysis Time: The assay can achieve absolute quantification within approximately 6.5 minutes.[11]
Measurement of APRT Enzyme Activity in Erythrocyte Lysates
This assay is used to confirm the diagnosis of APRT deficiency.
-
Prepare erythrocyte lysates from patient blood samples.
-
Incubate the lysates with radiolabeled 14C-adenine.
-
Separate the reaction products using a chromatographic assay.
-
Quantify the conversion of 14C-adenine to 14C-AMP to determine APRT enzyme activity.[3]
Characterization of 2,8-DHA Crystals
-
Urine Microscopy: Examination of urine sediment under light and polarized microscopy can reveal the characteristic round, brownish crystals of 2,8-DHA, which are birefringent under polarized light.[13]
-
Fourier Transformed Infrared (FTIR) Microscopy: This technique can be used to definitively identify the chemical composition of crystals obtained from renal tissue or kidney stones.[3]
Therapeutic Strategies
The primary treatment for APRT deficiency and the resulting 2,8-DHA accumulation is the inhibition of xanthine dehydrogenase.[1]
-
Allopurinol and Febuxostat: These xanthine oxidase inhibitors block the conversion of adenine to 2,8-DHA, thereby reducing its production and urinary excretion.[6][10]
-
High Fluid Intake and Dietary Modifications: Increasing fluid intake helps to dilute the urine and reduce the risk of crystal formation. A low-purine diet may also be recommended.[7]
Early diagnosis and initiation of treatment are crucial to prevent irreversible kidney damage.[5]
Conclusion
This compound is a clinically significant metabolite whose endogenous production is directly linked to the pathophysiology of APRT deficiency. A thorough understanding of its metabolic pathway, the consequences of its accumulation, and the methods for its detection are essential for the diagnosis and management of this preventable cause of chronic kidney disease. For drug development professionals, the targeted inhibition of xanthine dehydrogenase serves as a successful example of substrate reduction therapy for an inherited metabolic disorder. Further research into the inflammatory and fibrotic pathways initiated by 2,8-DHA crystals may reveal novel therapeutic targets to mitigate renal injury.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recurrent this compound nephropathy: a rare but preventable cause of renal allograft failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - Indian Journal of Nephrology [indianjnephrol.org]
- 5. This compound urolithiasis: a not so rare inborn error of purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Mechanisms of Kidney Injury in this compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Nephropathy Identified as Cause of End-Stage Renal Disease After Renal Transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 9. researchgate.net [researchgate.net]
- 10. Inflammation plays a critical role in this compound nephropathy [comptes-rendus.academie-sciences.fr]
- 11. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of Plasma and Urine 2,8‐Dihydroxyadenine and Adenine and Clinical Characteristics in Individuals With Adenine Phosphoribosyltransferase Deficiency | Semantic Scholar [semanticscholar.org]
- 13. arkanalabs.com [arkanalabs.com]
The Formation of 2,8-Dihydroxyadenine from Adenine Metabolism: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Biochemical Pathway, Pathophysiology, and Analytical Methodologies
Abstract
The conversion of adenine (B156593) to 2,8-dihydroxyadenine (B126177) (2,8-DHA) represents a critical metabolic pathway with significant clinical implications, primarily associated with adenine phosphoribosyltransferase (APRT) deficiency. This technical guide provides a comprehensive overview of the formation of 2,8-DHA, detailing the enzymatic processes, the pathophysiology of its accumulation, and the experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purine (B94841) metabolism, genetic disorders, and the development of therapeutic interventions for related nephropathies.
Introduction
Adenine, a fundamental component of nucleic acids and a key player in cellular bioenergetics, is primarily salvaged through the action of adenine phosphoribosyltransferase (APRT). However, a deficiency in this enzyme shunts adenine down an alternative catabolic pathway, leading to the formation of the highly insoluble and nephrotoxic compound, this compound (2,8-DHA). The accumulation and subsequent precipitation of 2,8-DHA in the renal tubules can lead to crystalluria, urolithiasis, and progressive chronic kidney disease, a condition known as 2,8-DHA crystalline nephropathy.[1][2][3][4] Understanding the intricacies of this metabolic pathway is crucial for the development of diagnostic tools and effective therapeutic strategies.
The Metabolic Pathway of Adenine to this compound
Under normal physiological conditions, the salvage pathway for adenine is highly efficient. APRT catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine (B11128) monophosphate (AMP), which can then be re-incorporated into the nucleotide pool.
In individuals with APRT deficiency, an autosomal recessive disorder, this primary salvage pathway is impaired. Consequently, adenine accumulates and is shunted towards an oxidative pathway mediated by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidase (XO).[2][5][6][7][8][9] This enzyme catalyzes the sequential hydroxylation of adenine, first to 8-hydroxyadenine (B135829) and subsequently to this compound.[2][7][9]
The extreme insolubility of 2,8-DHA at physiological urine pH is the primary driver of its pathogenicity, leading to crystal formation and deposition within the renal system.[2]
Figure 1: Metabolic pathways of adenine. In the presence of functional APRT, adenine is salvaged to AMP. In APRT deficiency, adenine is converted to 2,8-DHA by xanthine dehydrogenase.
Quantitative Data on this compound and APRT Activity
The diagnosis of APRT deficiency and the monitoring of therapeutic interventions rely on the quantitative analysis of 2,8-DHA in urine and the measurement of APRT enzyme activity.
Table 1: Urinary this compound Levels
| Population | Method | 2,8-DHA Concentration | 24-hour Excretion | Reference |
| APRT Deficient Patients (Untreated) | UPLC-MS/MS | 3021 - 10563 ng/mL | 816 - 1649 mg/24h | [1] |
| UPLC-MS/MS | - | Median: 138 mg/24h (Range: 64-292) | [2][3] | |
| Heterozygous Carriers | UPLC-MS/MS | Undetectable | Undetectable | [2] |
| Healthy Controls | UPLC-MS/MS | Undetectable | Undetectable | [2] |
Table 2: APRT Enzyme Activity in Erythrocyte Lysates
| Population | APRT Enzyme Activity (nmol/hr/mg hemoglobin) | Reference |
| Healthy Individuals | 16 - 32 | [7] |
| APRT Deficient Individuals | Absent (in most cases) | [7] |
Experimental Protocols
A definitive diagnosis of APRT deficiency involves a combination of metabolite quantification, enzyme activity assays, and genetic testing.
Quantification of Urinary this compound by UPLC-MS/MS
This method offers high sensitivity and specificity for the detection and quantification of 2,8-DHA in urine.
Methodology:
-
Sample Preparation: Urine samples are diluted (e.g., 1:15 v/v) with 10 mM ammonium (B1175870) hydroxide. An isotopically labeled internal standard (e.g., [¹³C₂-¹⁵N]-2,8-DHA) is added to each sample.
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) is used to separate 2,8-DHA from other urinary components. A C18 column is typically employed with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2,8-DHA and the internal standard.
-
Quantification: A calibration curve is generated using standards of known 2,8-DHA concentrations. The concentration of 2,8-DHA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of detection for this method is typically around 20 ng/mL.[1]
Figure 2: Experimental workflow for the quantification of urinary 2,8-DHA using UPLC-MS/MS.
Measurement of APRT Enzyme Activity in Erythrocyte Lysates
This assay directly measures the functional activity of the APRT enzyme.
Methodology:
-
Erythrocyte Isolation: Whole blood is collected in an EDTA tube. Erythrocytes are isolated by centrifugation and washed with a saline solution.
-
Lysate Preparation: The washed erythrocytes are lysed to release their cellular contents, including the APRT enzyme.
-
Enzyme Reaction: The erythrocyte lysate is incubated with the substrates for the APRT enzyme: radiolabeled [¹⁴C]-adenine and phosphoribosyl pyrophosphate (PRPP).
-
Separation of Products: The reaction mixture is then separated using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to distinguish the product, [¹⁴C]-AMP, from the unreacted [¹⁴C]-adenine substrate.
-
Quantification: The amount of [¹⁴C]-AMP formed is quantified using a scintillation counter. The enzyme activity is then calculated and typically expressed as nmol of AMP formed per hour per milligram of hemoglobin.
Molecular Genetic Analysis of the APRT Gene
Identifying mutations in the APRT gene provides a definitive diagnosis and is essential for genetic counseling.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.
-
PCR Amplification: The exons and flanking intron regions of the APRT gene are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify any pathogenic variants.[10] Over 40 different mutations in the APRT gene have been identified as causing APRT deficiency.[11]
-
Data Analysis: The obtained sequence is compared to the reference sequence of the APRT gene to identify any mutations.
Figure 3: Workflow for the molecular genetic analysis of the APRT gene.
Therapeutic Implications for Drug Development
The primary therapeutic strategy for APRT deficiency involves inhibiting the production of 2,8-DHA. This is achieved through the use of xanthine dehydrogenase inhibitors, such as allopurinol (B61711) and febuxostat. These drugs block the enzymatic conversion of adenine to 2,8-DHA, thereby preventing crystal formation and subsequent renal damage. The development of more potent and specific inhibitors of xanthine dehydrogenase or novel therapeutic approaches that could, for example, enhance the solubility of 2,8-DHA, represent promising avenues for future drug development efforts.
Conclusion
The formation of this compound from adenine is a clinically significant metabolic event that is central to the pathophysiology of APRT deficiency. A thorough understanding of this pathway, coupled with robust and accurate analytical methodologies, is paramount for the timely diagnosis and effective management of patients. This technical guide provides a foundational resource for researchers and drug development professionals, outlining the core biochemical principles, quantitative data, and detailed experimental protocols necessary to advance the study and treatment of this debilitating condition. The continued investigation into the nuances of this metabolic pathway holds the key to developing innovative therapies to mitigate the nephrotoxic effects of 2,8-DHA.
References
- 1. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary this compound excretion in patients with adenine phosphoribosyltransferase deficiency, carriers and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary this compound Excretion in Patients with APRT Deficiency, Carriers and Healthy Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adenine Phosphoribosyltransferase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Detection of mutant adenine phosphoribosyltransferase genes by polymerase chain reaction-single strand conformation polymorphism analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenine Phosphoribosyltransferase Deficiency (APRT Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 11. medlineplus.gov [medlineplus.gov]
An In-depth Technical Guide on the Solubility of 2,8-Dihydroxyadenine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,8-dihydroxyadenine (B126177) (2,8-DHA) is a poorly soluble purine (B94841) metabolite that can accumulate in the urinary tract of individuals with adenine (B156593) phosphoribosyltransferase (APRT) deficiency, a rare autosomal recessive disorder. This accumulation leads to the formation of crystals and stones, causing nephrolithiasis and potentially progressing to chronic kidney disease and renal failure. Understanding the solubility of 2,8-DHA in aqueous solutions is paramount for developing effective diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the aqueous solubility of 2,8-DHA, detailed experimental protocols for its determination, and a visualization of the metabolic pathway leading to its formation.
Introduction
Adenine phosphoribosyltransferase (APRT) deficiency is an inborn error of purine metabolism characterized by the absence or significant reduction of APRT enzyme activity.[1] This enzyme is crucial for the purine salvage pathway, where it catalyzes the conversion of adenine to adenosine (B11128) monophosphate (AMP). In the absence of functional APRT, adenine is shunted into an alternative metabolic route where it is oxidized by xanthine (B1682287) dehydrogenase to 8-hydroxyadenine (B135829) and subsequently to the highly insoluble this compound (2,8-DHA).[2]
The low solubility of 2,8-DHA in physiological urine pH leads to its precipitation and the formation of crystals and urolithiasis.[3][4] These stones are often misidentified as uric acid stones due to their radiolucent nature.[5] The progressive accumulation of 2,8-DHA crystals in the renal tubules can cause crystalline nephropathy, leading to chronic kidney disease and end-stage renal disease if left untreated. Therefore, a thorough understanding of the physicochemical properties of 2,8-DHA, particularly its aqueous solubility, is critical for researchers and clinicians working on APRT deficiency.
Quantitative Solubility Data
The solubility of 2,8-DHA is significantly influenced by the nature of the aqueous medium, particularly its pH. The following tables summarize the available quantitative data on the solubility of 2,8-DHA in water and human urine.
Table 1: Solubility of this compound in Water
| Temperature (°C) | pH | Solubility (mg/L) | Molar Solubility (M) | Reference |
| 37 | 6.5 | 1.53 ± 0.04 | ~9 x 10⁻⁶ | |
| Not Specified | Not Specified | 1 - 3 | - | |
| Not Specified | Not Specified | 2200 (requires sonication and warming) | 1.316 x 10⁻² |
Table 2: Solubility of this compound in Human Urine
| Temperature (°C) | pH | Basal Solubility (mg/L) | Apparent Supersaturation (mg/L) | Reference |
| 37 | 5.0 | 2.68 ± 0.84 | - | |
| 37 | 7.8 | 4.97 ± 1.49 | - | |
| 37 | - | - | 40.38 ± 3.33 (in normal individuals) | |
| 37 | - | 96.0 (in a patient receiving oral adenine) | - |
Note on pKa: 2,8-DHA is an ampholyte with three pKa values: pKa1 = 2.6, pKa2 = 8.1, and pKa3 = 11.52. This indicates its solubility is pH-dependent, though significant increases are not observed within the typical physiological pH range of urine.
Experimental Protocols
Accurate determination of 2,8-DHA solubility is crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
Crystalline this compound
-
Aqueous solutions of interest (e.g., purified water, phosphate-buffered saline at various pH values)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of crystalline 2,8-DHA to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired aqueous solution to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of dissolved 2,8-DHA no longer increases).
-
After incubation, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample at a high speed.
-
Analyze the concentration of 2,8-DHA in the clear supernatant using a validated analytical method.
Quantification of this compound in Urine by UPLC-MS/MS
This method provides a sensitive and specific means of quantifying 2,8-DHA concentrations in urine samples, which is essential for diagnosing and monitoring patients with APRT deficiency.
Materials and Reagents:
-
Urine samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., this compound-2-¹³C-1,3-¹⁵N₂)
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 10 mM)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile
-
UPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine samples with an appropriate solvent, such as 10 mM ammonium hydroxide, to bring the 2,8-DHA concentration within the calibration range of the instrument. A 1:15 (v/v) dilution has been reported to be effective for patient samples.
-
Add the isotopically labeled internal standard to all samples, calibrators, and quality controls.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared samples onto the UPLC system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases A and B.
-
Detect and quantify 2,8-DHA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for 2,8-DHA should be optimized for the instrument used.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 2,8-DHA in the urine samples from the calibration curve.
-
Visualization of Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of adenine in the context of APRT deficiency and a general workflow for determining 2,8-DHA solubility.
References
2,8-Dihydroxyadenine: A Definitive Biomarker for Adenine Phosphoribosyltransferase Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Adenine (B156593) Phosphoribosyltransferase (APRT) deficiency is a rare, autosomal recessive metabolic disorder characterized by the absence or severe deficiency of the APRT enzyme.[1][2] This enzyme plays a crucial role in the purine (B94841) salvage pathway, catalyzing the conversion of adenine to adenosine (B11128) monophosphate (AMP).[3] In the absence of functional APRT, adenine is metabolized by xanthine (B1682287) dehydrogenase to the highly insoluble compound 2,8-dihydroxyadenine (B126177) (2,8-DHA).[2] The accumulation and precipitation of 2,8-DHA crystals in the renal tubules can lead to nephrolithiasis, crystalline nephropathy, and progressive chronic kidney disease, ultimately resulting in renal failure if left untreated.[1][4] Therefore, the accurate and timely detection of 2,8-DHA is paramount for the diagnosis and management of APRT deficiency. This technical guide provides a comprehensive overview of 2,8-DHA as a biomarker for APRT deficiency, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Biochemical Pathway of 2,8-DHA Formation in APRT Deficiency
The metabolic fate of adenine is significantly altered in individuals with APRT deficiency. In healthy individuals, the APRT enzyme efficiently salvages adenine back into the purine nucleotide pool. However, in APRT-deficient patients, this pathway is blocked, leading to the shunting of excess adenine towards an alternative catabolic pathway mediated by xanthine dehydrogenase. This enzyme oxidizes adenine to 8-hydroxyadenine, which is then further oxidized to 2,8-DHA.[2] The insolubility of 2,8-DHA in urine at physiological pH leads to its precipitation and the formation of characteristic crystals.[1]
Diagnostic Methodologies and Quantitative Data
The diagnosis of APRT deficiency relies on the detection of 2,8-DHA in biological samples, primarily urine, and the confirmation of deficient APRT enzyme activity. Several analytical techniques are employed, each with its own quantitative characteristics.
Urinary 2,8-DHA Quantification
The measurement of 2,8-DHA in urine is a cornerstone of diagnosis. While urine microscopy can provide a rapid, qualitative assessment, quantitative methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity and specificity.
Table 1: Urinary 2,8-DHA Levels in APRT Deficiency Patients and Controls
| Patient Group | Method | 24-hour Urinary 2,8-DHA (mg) | Urinary 2,8-DHA/Creatinine Ratio (mg/mmol) |
| Untreated APRT Deficiency | UPLC-MS/MS | 138 (median); range: 64-292[5] | 13 (median); range: 4-37[5] |
| Allopurinol-Treated APRT Deficiency | UPLC-MS/MS | 19-88[1] | - |
| Healthy Controls | UPLC-MS/MS | Not Detected[5] | Not Detected[5] |
| Heterozygotes | UPLC-MS/MS | Not Detected[5] | Not Detected[5] |
APRT Enzyme Activity
Direct measurement of APRT enzyme activity in erythrocyte lysates provides a definitive diagnosis.
Table 2: APRT Enzyme Activity in Erythrocytes
| Patient Group | APRT Enzyme Activity (nmol/hr/mg hemoglobin) |
| Healthy Individuals | 16 - 32[1] |
| APRT Deficiency (Type I) | Absent[2] |
| APRT Deficiency (Type II) | ~15-30% of normal activity (in vitro)[2] |
| Heterozygotes | Overlaps with the lower end of the normal range[1] |
Diagnostic Accuracy of Different Methods
While UPLC-MS/MS is highly accurate, other methods are also utilized.
Table 3: Comparison of Diagnostic Methods for APRT Deficiency
| Diagnostic Method | Sensitivity | Specificity | Notes |
| Urinary 2,8-DHA Detection | |||
| UPLC-MS/MS | High (approaching 100% in untreated patients)[5] | High (DHA is not detected in healthy controls or heterozygotes)[5] | Considered the gold standard for quantification. |
| Urine Microscopy | ~64%[4] | High (presence of characteristic crystals is pathognomonic) | Operator-dependent; crystals can be missed. |
| Stone Analysis | |||
| Fourier Transform Infrared (FTIR) Spectroscopy / X-ray Crystallography | High | Moderate to High | Can misidentify 2,8-DHA as uric acid, leading to misdiagnosis.[6] |
| Enzyme Activity Assay | |||
| Erythrocyte APRT Activity | High | High | Confirmatory test. |
Experimental Protocols
Quantification of Urinary 2,8-DHA by UPLC-MS/MS
This protocol is adapted from a validated method for the absolute quantification of 2,8-DHA in urine.[7][8]
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds.
-
Centrifuge at 4000 rpm for 5 minutes to pellet any sediment.
-
Dilute the urine supernatant 1:15 (v/v) with 10 mM ammonium (B1175870) hydroxide.
-
Add an internal standard (e.g., isotopically labeled 2,8-DHA) to the diluted sample.
b. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) is used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of ammonium formate (B1220265) and formic acid in water and methanol.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used to detect and quantify 2,8-DHA and the internal standard.
-
Calibration: A calibration curve is generated using standards of known 2,8-DHA concentrations.
Identification of 2,8-DHA Crystals by Urine Microscopy
This protocol outlines the standard procedure for identifying 2,8-DHA crystals in urine sediment.
a. Sample Preparation:
-
Centrifuge 10-15 mL of fresh, well-mixed urine at 2000 rpm for 5 minutes.
-
Decant the supernatant, leaving approximately 0.5 mL of sediment.
-
Resuspend the sediment by gentle agitation.
b. Microscopic Examination:
-
Place a drop of the resuspended sediment on a clean glass slide and cover with a coverslip.
-
Examine the slide under a light microscope at low (100x) and high (400x) magnification.
-
Crystal Morphology: Look for characteristic round, brownish crystals with a dark outline and central spicules.
-
Polarized Light Microscopy: Switch to polarized light. 2,8-DHA crystals are birefringent and exhibit a characteristic "Maltese cross" pattern of interference.
Analysis of Kidney Stones by Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of kidney stone composition using FTIR spectroscopy.
a. Sample Preparation:
-
Wash the kidney stone with deionized water and allow it to air dry completely.
-
Grind a small portion of the stone into a fine powder using a mortar and pestle.
-
Mix a small amount of the powdered stone with potassium bromide (KBr) and press it into a transparent pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
b. FTIR Analysis:
-
Obtain the infrared spectrum of the sample over the range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with a reference library of known kidney stone components, including a pure 2,8-DHA standard.
-
The presence of characteristic absorption peaks for 2,8-DHA confirms its presence in the stone.
Measurement of APRT Enzyme Activity in Erythrocytes (HPLC-based Method)
This non-radiochemical method is adapted from a published protocol for determining APRT activity.[9]
a. Preparation of Erythrocyte Lysate:
-
Collect whole blood in an EDTA tube.
-
Wash the erythrocytes three times with cold 0.9% NaCl solution by centrifugation and aspiration of the supernatant and buffy coat.
-
Lyse the packed red blood cells by adding 2 volumes of cold distilled water and freezing and thawing the sample.
-
Centrifuge the hemolysate to remove cell debris.
b. Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 5-phosphoribosyl-1-pyrophosphate (PRPP), MgCl₂, and the erythrocyte lysate.
-
Initiation: Start the reaction by adding adenine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding perchloric acid.
-
Neutralization: Neutralize the mixture with potassium hydroxide.
-
Conversion to Inosine (B1671953): Add alkaline phosphatase and adenosine deaminase to the supernatant to convert the formed AMP and its metabolites to inosine.
c. HPLC Analysis:
-
Analyze the inosine produced by reversed-phase HPLC with UV detection.
-
Quantify the inosine peak and calculate the APRT activity based on the amount of product formed per unit of time and hemoglobin concentration.
Diagnostic Workflow
A systematic approach is crucial for the accurate diagnosis of APRT deficiency. The following workflow outlines the key steps from initial suspicion to confirmatory testing.
Conclusion
This compound is a highly specific and sensitive biomarker for the diagnosis of APRT deficiency. Its detection in urine, particularly through quantitative methods like UPLC-MS/MS, provides a reliable means of identifying affected individuals. The characteristic appearance of 2,8-DHA crystals in urine sediment is also a strong indicator of the disease. Confirmation of the diagnosis through the measurement of APRT enzyme activity in erythrocytes is essential for initiating appropriate treatment with xanthine dehydrogenase inhibitors, such as allopurinol, which can prevent the devastating renal consequences of this metabolic disorder. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to accurately diagnose and monitor APRT deficiency, ultimately improving patient outcomes.
References
- 1. Adenine Phosphoribosyltransferase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Phenotype and Genotype Characterization of Adenine Phosphoribosyltransferase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary this compound excretion in patients with adenine phosphoribosyltransferase deficiency, carriers and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative UPLC-MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method for the determination of adenine phosphoribosyltransferase activity in human erythrocytes by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies on 2,8-Dihydroxyadenine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies used to study the cytotoxic effects of 2,8-dihydroxyadenine (B126177) (2,8-DHA), a critical metabolite in adenine (B156593) phosphoribosyltransferase (APRT) deficiency. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the implicated cellular signaling pathways to facilitate further research and therapeutic development.
Introduction to this compound Cytotoxicity
This compound (2,8-DHA) is a poorly soluble purine (B94841) metabolite that can precipitate in the renal tubules, leading to crystal-induced nephropathy, inflammation, and progressive kidney disease.[1][2][3] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms by which 2,8-DHA crystals exert their toxic effects on renal cells. These studies allow for a controlled investigation of dose-dependent toxicity, cellular responses, and the underlying signaling cascades, providing a platform for the screening of potential therapeutic agents.
The primary mechanism of 2,8-DHA cytotoxicity involves the physical interaction of its crystalline form with renal tubular epithelial cells. This interaction can lead to mechanical stress, membrane damage, and the initiation of inflammatory and fibrotic processes.[4][5] Studies have shown that 2,8-DHA crystals can be endocytosed by tubular cells, leading to intracellular stress and cell death.
Experimental Protocols for In Vitro 2,8-DHA Cytotoxicity Assessment
A foundational in vitro model for studying 2,8-DHA cytotoxicity has been described using various kidney cell lines. This model allows for the investigation of cell viability, proliferation, epithelial barrier integrity, and the induction of pro-fibrotic changes.
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: A well-established model for studying renal tubular epithelial cell function and barrier properties.
-
HK-2 (Human Kidney-2) cells: An immortalized human proximal tubular epithelial cell line that mimics many functions of native proximal tubule cells.
-
HEK293 (Human Embryonic Kidney 293) cells: A human embryonic kidney cell line, often used for its ease of culture and transfection.
2,8-DHA Preparation for In Vitro Use: 2,8-DHA crystals for in vitro experiments should be prepared to mimic the crystalline structures found in vivo. While specific synthesis protocols can vary, a general approach involves the enzymatic conversion of adenine to 2,8-DHA using xanthine (B1682287) oxidase. The resulting crystals can then be sterilized, washed, and resuspended in cell culture medium at the desired concentrations. It is crucial to characterize the crystal size and morphology, as these factors can influence cytotoxicity.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the dose-dependent effect of 2,8-DHA on the viability and metabolic activity of renal cells.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MDCK, HK-2, or HEK293 cells into a 96-well plate at a density that allows for approximately 80% confluency after 24 hours of incubation.
-
2,8-DHA Treatment: Prepare a range of 2,8-DHA concentrations (e.g., 60, 120, 240, and 480 µg/mL) in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the 2,8-DHA-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a defined period, for instance, 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
Cell Proliferation and Migration Assay (Scratch Assay)
Objective: To assess the effect of 2,8-DHA on the ability of renal cells to proliferate and migrate, which is relevant to the wound-healing response.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip, create a linear "scratch" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
2,8-DHA Treatment: Add fresh culture medium containing different concentrations of 2,8-DHA (e.g., 120 and 480 µg/mL).
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Epithelial Barrier Function Assay (Trans-Epithelial Electrical Resistance - TEER)
Objective: To evaluate the effect of 2,8-DHA on the integrity of the epithelial barrier formed by MDCK cells.
Protocol:
-
Cell Seeding on Transwells: Seed MDCK cells on permeable Transwell inserts and allow them to form a confluent and polarized monolayer.
-
TEER Measurement (Baseline): Measure the initial TEER of the cell monolayers using a voltohmmeter.
-
2,8-DHA Treatment: Add 2,8-DHA to the apical side of the Transwell inserts at various concentrations (e.g., 120 and 480 µg/mL).
-
TEER Monitoring: Measure the TEER at different time points after the addition of 2,8-DHA.
-
Data Analysis: Calculate the change in TEER over time and express it as a percentage of the initial baseline reading. A decrease in TEER indicates a disruption of the epithelial barrier.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on 2,8-DHA cytotoxicity.
| Assay | Cell Line(s) | 2,8-DHA Concentrations | Incubation Time | Key Findings |
| Cell Viability | MDCK, HK-2, HEK293 | 60, 120, 240, 480 µg/mL | 72 hours | Decreased cell viability was observed in all cell lines with increasing concentrations of 2,8-DHA. |
| Cell Proliferation (Scratch Assay) | MDCK, HK-2, HEK293 | 120 and 480 µg/mL | 24 hours | A reduction in cell migration and wound closure was observed at the highest concentration of 2,8-DHA. |
| Epithelial Barrier Function (TEER) | MDCK | 120 and 480 µg/mL | Not specified | A decrease in TEER was observed, indicating a compromised epithelial barrier function. |
| Fibrosis Markers | Patient kidney tissue | Not applicable | Not applicable | Increased expression of Collagen I and Collagen III was observed in the kidney tissue of APRT-deficient patients. |
Signaling Pathways and Experimental Workflows
The cytotoxic effects of crystalline structures in the kidney, such as calcium oxalate (B1200264) and uric acid, are known to involve the activation of specific signaling pathways. It is highly probable that 2,8-DHA crystals trigger similar cellular responses.
Proposed Signaling Pathway for 2,8-DHA Cytotoxicity
Caption: Proposed signaling cascade of 2,8-DHA-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing 2,8-DHA cytotoxicity in vitro.
Conclusion
The in vitro models and experimental protocols detailed in this guide provide a robust framework for investigating the cytotoxic effects of this compound on renal cells. The available data indicates that 2,8-DHA induces a dose-dependent decrease in cell viability, impairs cell migration, and disrupts epithelial barrier function. The underlying mechanisms likely involve the activation of inflammatory pathways, such as the NLRP3 inflammasome, and the induction of oxidative stress and apoptosis, ultimately contributing to renal fibrosis. Further research utilizing these in vitro systems will be instrumental in developing targeted therapies to mitigate the nephrotoxicity associated with APRT deficiency.
References
- 1. Urate crystals induce NLRP3 inflammasome-dependent IL-1β secretion and proliferation in isolated primary human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Significance of 2,8-Dihydroxyadenine Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of 2,8-dihydroxyadenine (B126177) (2,8-DHA) is a critical biomarker for adenine (B156593) phosphoribosyltransferase (APRT) deficiency, a rare and often underdiagnosed autosomal recessive genetic disorder. This condition leads to the excessive production and renal excretion of the poorly soluble 2,8-DHA, resulting in crystalluria, nephrolithiasis, and progressive crystalline nephropathy, which can ultimately culminate in end-stage renal disease (ESRD). A comprehensive understanding of the biochemical pathways, pathological consequences, and diagnostic methodologies is paramount for early detection, effective management, and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the biological significance of 2,8-DHA accumulation, detailing the underlying pathophysiology, quantitative data on its prevalence and biochemical properties, and comprehensive experimental protocols for its detection and the diagnosis of APRT deficiency.
Introduction
Adenine phosphoribosyltransferase (APRT) deficiency is a metabolic disorder caused by mutations in the APRT gene, located on chromosome 16q24.[1][2][3] This gene encodes the enzyme APRT, a key component of the purine (B94841) salvage pathway responsible for converting adenine to adenosine (B11128) monophosphate (AMP).[4][5] In the absence of functional APRT, adenine is shunted into an alternative metabolic route where it is oxidized by xanthine (B1682287) oxidase to 8-hydroxyadenine (B135829) and subsequently to this compound (2,8-DHA). Due to its extremely low solubility in urine at physiological pH, 2,8-DHA readily precipitates, leading to the formation of crystals and stones within the urinary tract.
The clinical manifestations of 2,8-DHA accumulation are primarily renal and can present at any age, from infancy to late adulthood. Common symptoms include recurrent kidney stones (nephrolithiasis), urinary tract infections, hematuria, and abdominal pain. The deposition of 2,8-DHA crystals within the renal parenchyma leads to crystalline nephropathy, characterized by tubular injury, interstitial inflammation, and fibrosis, which can progressively impair kidney function and lead to chronic kidney disease (CKD) and ESRD. The diagnosis is often delayed due to a lack of awareness and the misidentification of 2,8-DHA stones as uric acid stones, as both are radiolucent. Early and accurate diagnosis is crucial for initiating effective treatment with xanthine oxidase inhibitors, such as allopurinol (B61711) or febuxostat, which block the production of 2,8-DHA and can prevent or reverse renal damage.
Pathophysiology of 2,8-DHA Accumulation
The metabolic pathway leading to the accumulation of 2,8-DHA is a direct consequence of APRT deficiency. The following diagram illustrates the normal purine salvage pathway and the alternative pathway that becomes dominant in individuals with this enzymatic defect.
Quantitative Data
The following tables summarize key quantitative data related to 2,8-DHA accumulation and APRT deficiency.
Table 1: Prevalence of APRT Deficiency
| Population | Estimated Prevalence | Reference(s) |
| Caucasian | 1 in 50,000 to 1 in 100,000 | |
| Japanese | 1 in 27,000 | |
| Icelandic | 1 in 15,000 |
Table 2: Solubility and Urinary Concentrations of this compound
| Parameter | Value | Reference(s) |
| Basal Solubility in Water (pH 6.5, 37°C) | 1.53 ± 0.04 mg/L | |
| Basal Solubility in Human Urine (pH 5.0, 37°C) | 2.68 ± 0.84 mg/L | |
| Basal Solubility in Human Urine (pH 7.8, 37°C) | 4.97 ± 1.49 mg/L | |
| Urinary Concentration in Untreated APRT Deficiency Patients (24h) | 816 - 1649 mg/24h | |
| Plasma Concentration in Untreated APRT Deficiency Patients | Median: 249 ng/mL (Range: 123-1315 ng/mL) | |
| Urinary Concentration in Healthy Individuals | Undetectable |
Experimental Protocols
Accurate diagnosis of APRT deficiency and the detection of 2,8-DHA are crucial for patient management. The following sections detail the methodologies for key diagnostic experiments.
Urinary Sediment Microscopy for 2,8-DHA Crystals
This is a primary and rapid screening method.
Methodology:
-
Sample Collection: Obtain a fresh, preferably first-morning void, urine sample.
-
Centrifugation: Centrifuge approximately 10-15 mL of urine at 1500-2000 rpm for 5-10 minutes to pellet the sediment.
-
Slide Preparation: Decant the supernatant and resuspend the pellet in the remaining urine. Place a drop of the resuspended sediment onto a clean glass slide and cover with a coverslip.
-
Microscopic Examination: Examine the slide under a light microscope at low and high power. Note the presence of round, reddish-brown crystals with dark outlines and central spicules.
-
Polarized Light Microscopy: Switch to polarized light to observe the characteristic "Maltese cross" pattern of birefringence, which is a key feature of 2,8-DHA crystals.
-
Confirmation (Optional): To differentiate from ammonium urate crystals, a drop of 10% acetic acid can be added to the edge of the coverslip. Ammonium urate crystals will dissolve, while 2,8-DHA crystals will not.
Analysis of 2,8-DHA in Kidney Stones
Fourier Transform Infrared (FTIR) spectroscopy is a common method for analyzing the composition of kidney stones.
Methodology:
-
Sample Preparation: The kidney stone is washed with deionized water and dried. A small portion of the stone is then finely crushed into a powder.
-
FTIR Analysis: The powdered sample is analyzed using an FTIR spectrometer. The resulting infrared spectrum is a unique "fingerprint" of the stone's composition.
-
Spectral Interpretation: The obtained spectrum is compared with a reference spectrum of pure 2,8-DHA. The presence of characteristic absorption peaks for 2,8-DHA confirms its presence in the stone. It is important to note that misidentification can occur, and confirmation by other methods is recommended.
APRT Enzyme Activity Assay in Erythrocytes
This is a definitive diagnostic test for APRT deficiency.
Methodology (HPLC-based):
-
Erythrocyte Lysate Preparation: Whole blood is collected in an EDTA tube. Erythrocytes are isolated by centrifugation, washed with saline, and then lysed to release their contents, including the APRT enzyme.
-
Enzymatic Reaction: The erythrocyte lysate is incubated with the substrates for the APRT enzyme: adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Measurement of AMP Production: The amount of adenosine monophosphate (AMP) produced during the reaction is quantified. In one method, AMP and its metabolites are converted to inosine, which is then measured by reversed-phase HPLC. The activity of APRT is calculated based on the rate of AMP formation.
Genetic Testing of the APRT Gene
Molecular genetic testing confirms the diagnosis by identifying pathogenic mutations in the APRT gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample.
-
PCR Amplification: The exons and flanking intron-exon boundaries of the APRT gene are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the APRT gene to identify any mutations. The presence of biallelic pathogenic variants confirms the diagnosis of APRT deficiency.
Quantification of 2,8-DHA in Urine by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying 2,8-DHA in urine, useful for both diagnosis and therapeutic monitoring.
Methodology:
-
Sample Preparation: Urine samples are typically diluted (e.g., 1:15 v/v with 10 mM ammonium hydroxide). An isotopically labeled internal standard of 2,8-DHA is added for accurate quantification.
-
UPLC Separation: The prepared sample is injected into a UPLC system, where 2,8-DHA is separated from other urinary components on a chromatographic column.
-
MS/MS Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is set to specifically detect and quantify 2,8-DHA and its internal standard based on their unique mass-to-charge ratios.
-
Data Analysis: The concentration of 2,8-DHA in the urine sample is calculated by comparing the signal of the analyte to that of the internal standard.
Conclusion
The accumulation of this compound is a direct and damaging consequence of APRT deficiency. Its presence in urine is a pathognomonic sign of this inherited disorder, leading to severe renal complications if left untreated. This technical guide has provided a detailed overview of the biological significance of 2,8-DHA, from the underlying biochemical defect to its clinical manifestations. The presented quantitative data and experimental protocols offer a valuable resource for researchers, clinicians, and pharmaceutical scientists working to improve the diagnosis, management, and treatment of APRT deficiency. A heightened awareness and a thorough understanding of the methodologies for detecting 2,8-DHA are essential for preventing the progression to end-stage renal disease and improving patient outcomes.
References
- 1. Orphanet: Adenine phosphoribosyltransferase deficiency [orpha.net]
- 2. Adenine Phosphoribosyltransferase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genetic Testing - Adenine phosphoribosyltransferase deficiency of ..., (Adenine phosphoribosyltransferase deficiency) - Gen APRT. - IVAMI [ivami.com]
- 4. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 2,8-Dihydroxyadenine in Human Urine using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 2,8-dihydroxyadenine (B126177) (2,8-DHA) in human urine using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). 2,8-DHA is a critical biomarker for the diagnosis and management of Adenine (B156593) Phosphoribosyltransferase (APRT) deficiency, a rare hereditary disorder that can lead to nephrolithiasis and chronic kidney disease.[1][2] The described protocol provides a high-throughput and accurate assay for clinical research and drug development professionals.
Introduction
Adenine Phosphoribosyltransferase (APRT) deficiency is an autosomal recessive metabolic disorder characterized by the excessive urinary excretion of this compound (2,8-DHA).[1][3] The deficiency of the APRT enzyme prevents the salvage pathway of adenine, leading to its oxidation into the poorly soluble 2,8-DHA by xanthine (B1682287) oxidase.[4] This accumulation can result in the formation of crystals and stones in the urinary tract, causing kidney damage.[3][4][5] Accurate monitoring of urinary 2,8-DHA levels is crucial for the diagnosis and therapeutic monitoring of patients undergoing treatment with xanthine oxidase inhibitors like allopurinol.[1][4][5] This UPLC-MS/MS method offers high sensitivity and specificity for the quantification of 2,8-DHA in urine.[1]
Experimental
Sample Preparation
A simple dilution protocol is employed for the preparation of urine samples:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Dilute the urine samples 1:15 (v/v) with 10 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1]
-
Vortex the diluted samples thoroughly.
-
The samples are now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Method
Instrumentation: Waters ACQUITY UPLC System coupled to a Xevo TQ-S micro Mass Spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[1] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water, pH 6.7[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.35 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Injection Volume | 5 µL[1] |
| Gradient | 0.5% to 20% B over 1.5 minutes (non-linear)[1] |
| Total Run Time | 6.5 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 0.4 kV[1] |
| Cone Voltage | 35 V[1] |
| Source Temperature | 130 °C[1] |
| Desolvation Temperature | 400 °C[1] |
| Collision Gas | Argon[1] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 168.1 | 125.0 |
| This compound-2-¹³C-1,3-¹⁵N₂ (Internal Standard) | 171.1 | 127.0 |
Note: The internal standard MRM transition is inferred from its isotopic composition.
Results and Discussion
The developed UPLC-MS/MS method demonstrates excellent performance for the quantification of 2,8-DHA in human urine.
Method Performance
The assay was validated for its analytical performance, and the key parameters are summarized in the table below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 100 - 5000 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] |
| Limit of Detection (LOD) | 20 ng/mL[1] |
| Intra-day Precision (CV%) | 4.5 - 5.7%[1] |
| Inter-day Precision (CV%) | Within ±15%[1] |
| Intra-day Accuracy (%) | -2.0 to 8.5%[1] |
| Inter-day Accuracy (%) | Within ±15%[1] |
Sample Analysis
The method was successfully applied to determine 2,8-DHA concentrations in urine samples from patients with APRT deficiency.
Table 5: Example Concentrations of 2,8-DHA in Patient Urine Samples
| Patient ID | 2,8-DHA Concentration (ng/mL) | 24h Excretion (mg) |
| Patient 1 | 3021 | 816 |
| Patient 2 | 5860 | 1327 |
| Patient 3 | 10563 | 1649 |
| Data adapted from Thorsteinsdottir et al., J Chromatogr B, 2016.[1] |
Visualizations
Biochemical Pathway of 2,8-DHA Formation
Caption: Metabolic pathway of 2,8-DHA formation in APRT deficiency.
Experimental Workflow
Caption: UPLC-MS/MS workflow for 2,8-DHA analysis in urine.
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human urine. This protocol is a valuable tool for researchers and scientists in the field of inborn errors of metabolism and for professionals involved in the development of therapies for APRT deficiency.
References
- 1. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 4. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 2,8-Dihydroxyadenine using Gas Chromatography-Mass Spectrometry
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the qualitative and quantitative analysis of 2,8-dihydroxyadenine (B126177) (2,8-DHA) in biological matrices, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). 2,8-DHA is a critical biomarker for the diagnosis and monitoring of Adenine (B156593) Phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder of purine (B94841) metabolism that can lead to nephrolithiasis and renal failure. The methodologies outlined herein are designed to offer high sensitivity and specificity for 2,8-DHA detection, facilitating early diagnosis and effective management of APRT deficiency.
Introduction
Adenine Phosphoribosyltransferase (APRT) deficiency is an autosomal recessive disorder that results in the accumulation of adenine. This excess adenine is then oxidized by xanthine (B1682287) dehydrogenase to the highly insoluble compound this compound (2,8-DHA). The precipitation of 2,8-DHA crystals in the renal tubules can lead to the formation of kidney stones, crystalline nephropathy, and ultimately, end-stage renal disease. Therefore, the accurate and timely detection of 2,8-DHA is paramount for patient diagnosis and for monitoring the efficacy of treatments such as allopurinol, which inhibits xanthine dehydrogenase.
While various analytical techniques can be employed for the detection of 2,8-DHA, Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method, particularly for the unambiguous identification of the analyte in complex biological samples like urine.[1] This application note details the necessary steps for sample preparation, derivatization, and GC-MS analysis to effectively measure 2,8-DHA.
The Metabolic Pathway of this compound Formation
In individuals with APRT deficiency, the salvage pathway for adenine is impaired. This leads to the shunting of adenine into an oxidative pathway, resulting in the formation of 2,8-DHA. The diagram below illustrates this metabolic process.
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of 2,8-DHA in urine samples.
Materials and Reagents
-
This compound (≥98% purity)
-
Uric acid-13C2,15N (or other suitable internal standard)
-
Urease (from Canavalia ensiformis)
-
Acetonitrile (B52724) (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride (MOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ultrapure water
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Sample Preparation (Urine)
-
Urine Collection and Storage: Collect mid-stream urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection is recommended. Samples should be stored at -80°C until analysis.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 2,000 x g for 10 minutes to pellet any sediment or crystals. The supernatant is used for the analysis.
-
Urea Hydrolysis: To a 100 µL aliquot of urine supernatant, add 50 µL of urease solution (10 mg/mL in water). Incubate at 37°C for 20 minutes to hydrolyze urea, which can interfere with the chromatographic analysis.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer and Drying: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of 2,8-DHA for GC-MS analysis. A two-step process of methoximation followed by silylation is employed.
-
Methoximation: To the dried sample residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex for 1 minute and incubate at 60°C for 60 minutes. This step protects carbonyl groups from forming multiple derivatives.
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA (with 1% TMCS). Vortex for 1 minute and incubate at 60°C for 45 minutes. This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups.
-
Sample Transfer: After cooling, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.
GC-MS Analysis
The following parameters are recommended for the GC-MS analysis of silylated 2,8-DHA.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | - Initial temperature: 100°C, hold for 2 min- Ramp 1: 10°C/min to 250°C, hold for 2 min- Ramp 2: 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Proposed Mass Fragments for SIM
Based on the mass spectrum of the structurally analogous tetrakis(trimethylsilyl) uric acid, the following ions are proposed for the SIM analysis of the silylated 2,8-DHA derivative.[2] The molecular ion (M+) and the characteristic [M-15]+ fragment (loss of a methyl group) are expected to be prominent.
| Analyte | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| Tris(trimethylsilyl)-2,8-dihydroxyadenine | 383 ([M-15]+) | 398 (M+), 73 (TMS+) |
| Internal Standard (e.g., TMS-Uric Acid-13C2,15N) | Dependent on the chosen standard | Dependent on the chosen standard |
Note: The exact fragmentation pattern should be confirmed by analyzing a pure standard of derivatized this compound.
Data Presentation and Performance Characteristics
The following table summarizes the expected quantitative performance of the GC-MS method for 2,8-DHA analysis based on typical values for silylated metabolites.
| Performance Metric | Expected Value | Reference |
| Linear Range | 0.1 - 50 µg/mL | [3] |
| Limit of Detection (LOD) | 0.05 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [3] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Recovery (%) | 90 - 110% | - |
Experimental Workflow and Logical Relationships
The overall experimental workflow for the GC-MS analysis of 2,8-DHA is depicted below.
Conclusion
The GC-MS method detailed in this application note provides a reliable and specific approach for the detection and quantification of this compound in urine. The comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, along with the expected performance characteristics, offer a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories. The accurate measurement of 2,8-DHA is crucial for the early diagnosis of APRT deficiency and for monitoring the therapeutic management of this condition, ultimately improving patient outcomes.
References
- 1. Adenine phosphoribosyltransferase deficiency: a case diagnosed by GC-MS identification of this compound in urinary crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uric acid, N,O,O',O''-tetrakis(trimethylsilyl)- [webbook.nist.gov]
- 3. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.landspitali.is [iris.landspitali.is]
Application Note: Determination of 2,8-Dihydroxyadenine by Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,8-Dihydroxyadenine (B126177) (2,8-DHA) is a poorly soluble purine (B94841) metabolite that can accumulate in individuals with a rare genetic disorder known as adenine (B156593) phosphoribosyltransferase (APRT) deficiency.[1][2] This accumulation can lead to the formation of crystals and stones in the urinary tract, causing nephrolithiasis and potentially progressing to chronic kidney disease and renal failure.[2][3][4] Therefore, the accurate and rapid quantification of 2,8-DHA in biological fluids, particularly urine, is crucial for the diagnosis, monitoring, and treatment of APRT deficiency.[1][2] Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing rapid, simple, and sensitive methods for the determination of 2,8-DHA.[5][6] This application note details two capillary electrophoresis methods—Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC)—for the analysis of 2,8-DHA.
Principle of Separation
Capillary electrophoresis separates analytes based on their differential migration in an electric field. In CZE, charged molecules migrate at different velocities depending on their charge-to-size ratio. MEKC, a modification of CE, extends this capability to neutral analytes by introducing micelles into the buffer solution, allowing for separation based on differential partitioning between the micelles and the surrounding aqueous buffer.[7][8][9]
Experimental Protocols
This section provides detailed protocols for the analysis of 2,8-DHA using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Method 1: Capillary Zone Electrophoresis (CZE)
This method is adapted for the rapid screening of 2,8-DHA in urine.[5]
1. Materials and Reagents
-
This compound (2,8-DHA) standard
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Deionized water (18 MΩ·cm)
-
Urine samples (from patients and healthy controls)
2. Instrumentation
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)
-
Data acquisition and analysis software
3. Preparation of Solutions
-
Running Buffer (Phosphate Buffer, pH 3.0): Prepare a solution of sodium phosphate and adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution of 2,8-DHA (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,8-DHA in 10 mL of 0.1 M NaOH.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the running buffer to desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
4. Sample Preparation
-
Urine samples can be analyzed directly without extensive preparation.[5][6]
-
Centrifuge the urine sample at 10,000 rpm for 5 minutes to remove any particulate matter.
-
Use the supernatant for analysis.
5. CE Instrument Conditions
-
Capillary: Uncoated fused-silica, 50 µm i.d.
-
Temperature: 25 °C
-
Running Buffer: Phosphate buffer (pH 3.0)
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Applied Voltage: 25 kV
-
Detection: UV detection at 230 nm and 305 nm (characteristic UV spectra of 2,8-DHA).[5]
-
Analysis Time: Approximately 8 minutes.[5]
6. Analysis Procedure
-
Rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared urine samples.
-
Identify and quantify 2,8-DHA in the samples by comparing the migration time and UV spectra with the standard.
Method 2: Micellar Electrokinetic Chromatography (MEKC)
This method is suitable for the simultaneous determination of 2,8-DHA and other purines in urine.[6]
1. Materials and Reagents
-
This compound (2,8-DHA) standard
-
Sodium tetraborate (B1243019)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
6-Methylmercaptopurine (internal standard)
-
Deionized water (18 MΩ·cm)
-
Urine samples
2. Instrumentation
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary
-
Data acquisition and analysis software
3. Preparation of Solutions
-
Running Buffer (Sodium Tetraborate with SDS): Prepare a solution of sodium tetraborate and add sodium dodecyl sulfate (SDS) as the micellar source.[6] A typical concentration is 45 mM borate (B1201080) buffer (pH 9.0) with 20 mM SDS.[1]
-
Standard Stock Solutions: Prepare stock solutions of 2,8-DHA and the internal standard (6-methylmercaptopurine) in a suitable solvent (e.g., 0.1 M NaOH).
-
Working Standard Solutions: Prepare mixed working standard solutions containing 2,8-DHA and the internal standard at various concentrations by diluting the stock solutions with the running buffer.
4. Sample Preparation
-
No sample preparation is necessary for urine samples.[6]
-
Spike the urine sample with the internal standard.
-
Centrifuge the sample if it contains precipitates.
5. CE Instrument Conditions
-
Capillary: Uncoated fused-silica
-
Temperature: 35 °C[10]
-
Running Buffer: Sodium tetraborate buffer with SDS
-
Injection: Hydrodynamic injection
-
Applied Voltage: 20-30 kV
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm).[1]
6. Analysis Procedure
-
Condition the capillary with 0.1 M NaOH, water, and running buffer.
-
Inject the working standard solutions to establish the calibration curve based on the peak area ratio of 2,8-DHA to the internal standard.
-
Inject the prepared urine samples.
-
Quantify 2,8-DHA in the samples using the calibration curve.
Data Presentation
The quantitative performance of the capillary electrophoresis methods for 2,8-DHA analysis is summarized in the table below.
| Parameter | CZE Method | MEKC Method | Reference |
| Linearity Range | 5 - 500 µmol/L | 20 - 2000 µM | [6][10] |
| Correlation Coefficient (r) | >0.99 | - | [10] |
| Limit of Detection (LOD) | 0.85 - 4.28 µmol/L | 5 µM | [6][10] |
| Limit of Quantification (LOQ) | - | 20 µM | [6] |
| Within-run Imprecision (CV) | <5% | - | [10] |
| Interday Imprecision (CV) | <5% | - | [10] |
Visualizations
Signaling Pathway
Caption: Metabolic pathway of adenine leading to 2,8-DHA formation in APRT deficiency.
Experimental Workflow
Caption: General experimental workflow for the analysis of 2,8-DHA by capillary electrophoresis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A case of 2,8-DHA crystalline nephropathy caused by adenine phosphoribosyltransferase deficiency: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and simple screening method for detection of this compound urolithiasis by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of purines including this compound in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 8. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,8-Dihydroxyadenine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dihydroxyadenine (B126177) (2,8-DHA) is a poorly soluble purine (B94841) metabolite that can accumulate in individuals with adenine (B156593) phosphoribosyltransferase (APRT) deficiency, a rare hereditary disorder. The buildup of 2,8-DHA can lead to crystalluria, kidney stone formation, and chronic kidney disease. Accurate quantification of 2,8-DHA in plasma is crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions, such as treatment with xanthine (B1682287) oxidoreductase inhibitors.
This document provides detailed application notes and protocols for the sample preparation and quantification of 2,8-DHA in human plasma, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for developing robust sample preparation and analytical methods.
| Property | Value | Significance for Sample Preparation |
| Chemical Formula | C₅H₄N₄O₂ | Influences molecular weight and elemental composition. |
| Molecular Weight | 168.11 g/mol | Essential for mass spectrometry settings. |
| Structure | Purine analog with hydroxyl groups at positions 2 and 8 | The polar nature due to hydroxyl and amine groups dictates the choice of extraction solvents and chromatographic conditions. |
| Solubility | Poorly soluble in water and most organic solvents | This property can present challenges in extraction and reconstitution steps. Alkaline conditions can improve solubility. |
Experimental Protocols
Effective sample preparation is paramount to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the target analyte and compromise the accuracy of the UPLC-MS/MS analysis. Three common sample preparation techniques are detailed below: Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup and is widely used for the analysis of small molecules in plasma.
Objective: To remove proteins from plasma samples using an organic solvent.
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled 2,8-DHA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
96-well collection plate
-
Pipettes and tips
Procedure:
-
Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture. The 3:1 ratio of ACN to plasma is crucial for efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the plate for 1 minute to ensure complete dissolution of the analyte.
-
The sample is now ready for injection into the UPLC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Conceptual Protocol
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This protocol is conceptual and would require optimization for 2,8-DHA. A mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) sorbent would be a suitable starting point due to the polar and ionizable nature of 2,8-DHA.
Objective: To isolate 2,8-DHA from plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)
-
Internal Standard (IS) solution
-
Phosphoric acid (2%)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (5% in methanol)
-
SPE vacuum manifold
-
Collection tubes or 96-well plate
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS and 500 µL of 2% phosphoric acid. Vortex to mix. This step adjusts the pH to ensure 2,8-DHA is protonated and can bind to the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 2% phosphoric acid to wash away polar interferences.
-
Wash 2: Add 1 mL of methanol to wash away non-polar interferences.
-
-
Elution: Elute the 2,8-DHA and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase starting condition.
-
The sample is now ready for UPLC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) - Conceptual Protocol
LLE separates compounds based on their differential solubilities in two immiscible liquid phases. For a polar analyte like 2,8-DHA, a polar organic solvent is required. This protocol is a starting point and would need optimization.
Objective: To extract 2,8-DHA from plasma using a polar organic solvent.
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Internal Standard (IS) solution
-
Ethyl acetate (B1210297) (or another suitable polar, water-immiscible solvent)
-
Ammonium hydroxide (for pH adjustment)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a 2.0 mL microcentrifuge tube, add 200 µL of plasma and 50 µL of IS.
-
Adjust the sample pH to ~9 by adding a small volume of ammonium hydroxide to increase the solubility of 2,8-DHA in the aqueous phase and improve partitioning.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical parameters for the quantification of 2,8-DHA. These should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2,8-DHA: m/z 169 → 141; IS: (Analyte-specific) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize typical validation parameters for a UPLC-MS/MS method for 2,8-DHA in human plasma, based on the protein precipitation sample preparation method.[1]
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Limit of Detection (LOD) | 20 ng/mL (estimated) |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 50 | -10.8 to 8.3 | < 15 |
| Low QC | 150 | -10.8 to 8.3 | < 15 |
| Mid QC | 2500 | -10.8 to 8.3 | < 15 |
| High QC | 4000 | -10.8 to 8.3 | < 15 |
Table 3: Stability
| Stability Test | Condition | Result |
| Freeze-Thaw Stability | 5 cycles at -80°C | Stable |
| Long-Term Stability | 12 months at -80°C | Stable |
Conclusion
The protein precipitation method offers a rapid, robust, and reliable approach for the preparation of plasma samples for the quantification of this compound by UPLC-MS/MS. The presented method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for clinical research and therapeutic drug monitoring in patients with APRT deficiency. While Solid-Phase Extraction and Liquid-Liquid Extraction can offer cleaner extracts, they require more extensive method development. The choice of sample preparation method should be based on the specific requirements of the study, including throughput needs, required sensitivity, and the complexity of the sample matrix.
References
Application Note: Quantitative Analysis of 2,8-Dihydroxyadenine in Urine using an Isotopically Labeled Internal Standard by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenine (B156593) phosphoribosyltransferase (APRT) deficiency is a genetic disorder that leads to the accumulation and excessive urinary excretion of 2,8-dihydroxyadenine (B126177) (DHA). This accumulation can cause nephrolithiasis and chronic kidney disease.[1][2][3] Accurate and sensitive quantification of urinary DHA is crucial for the diagnosis and therapeutic monitoring of patients undergoing treatment with xanthine (B1682287) oxidoreductase inhibitors like allopurinol (B61711) or febuxostat.[1][2][4]
This application note describes a robust and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the absolute quantification of this compound in urine. The use of a stable isotopically labeled (SIL) internal standard, this compound-2-¹³C-1,3-¹⁵N₂, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects during analysis.[1][5][6][7]
Principle
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known quantity of an isotopically labeled version of the analyte as an internal standard (IS).[7] The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[7] By measuring the ratio of the mass spectrometric response of the native analyte to the SIL-IS, precise and accurate quantification can be achieved, minimizing the impact of experimental variability.[7][8]
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (DHA)
-
This compound-2-¹³C-1,3-¹⁵N₂ (DHA-IS)
-
-
Reagents:
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Deionized water
-
Acetonitrile (Gradient grade)
-
Methanol (Gradient grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions:
-
Prepare a stock solution of DHA (100 µg/mL) in 100 mM NH₄OH.
-
Prepare a stock solution of the internal standard, DHA-2-¹³C-1,3-¹⁵N₂ (1 mg/mL).[1]
-
-
Working Solutions:
-
Calibration Standards and QC Samples:
-
Prepare calibration standards and QC samples daily by spiking the intermediate working solutions into a blank urine matrix (urine from healthy volunteers).
-
QC samples are typically prepared at low, medium, and high concentrations within the calibration range (e.g., 300, 800, and 2000 ng/mL).[1]
-
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 50 µL aliquot of the diluted urine sample, add 100 µL of 10 mM NH₄OH and 50 µL of the internal standard working solution (8 µg/mL).
4. UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system is required.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Ammonium acetate or formic acid in water
-
Mobile Phase B: Acetonitrile or methanol
-
Gradient: A suitable gradient to separate DHA from other urine components.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 1-10 µL
-
Column Temperature: 30-40 °C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
DHA: Monitor the transition from the precursor ion to a specific product ion.
-
DHA-IS: Monitor the corresponding transition for the isotopically labeled internal standard.
-
-
Source Parameters: Optimize desolvation gas flow, desolvation temperature, and cone voltage.
-
Data Presentation
Table 1: UPLC-MS/MS Method Performance
| Parameter | Value | Reference |
| Calibration Range | 100 - 5000 ng/mL | [1][2][3] |
| Intra-day Precision (CV%) | < 15% | [1][2] |
| Inter-day Precision (CV%) | < 15% | [1][2] |
| Intra-day Accuracy | Within ±15% | [1][2] |
| Inter-day Accuracy | Within ±15% | [1][2] |
| Analysis Time | ~6.5 minutes | [1][2][3] |
Table 2: Example Quantification of DHA in Patient Samples
| Patient Sample | DHA Concentration (ng/mL) | 24h DHA Excretion (mg) | Reference |
| Patient 1 | 3021 | 816 | [1][2][3] |
| Patient 2 | 5860 | 1327 | [1][2][3] |
| Patient 3 | 10563 | 1649 | [1][2][3] |
Visualizations
Caption: Workflow for the quantification of this compound in urine.
Caption: Metabolic pathway leading to this compound formation in APRT deficiency.
References
- 1. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative UPLC-MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opinvisindi.is [opinvisindi.is]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application of Fourier Transform Infrared Spectroscopy for Stone Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique widely employed for the rapid and accurate identification of the chemical composition of various types of biological stones, including kidney stones, gallstones, and urinary stones. This non-destructive method provides a molecular fingerprint of the stone's components, enabling clinicians and researchers to understand the etiology of stone formation, guide targeted therapies, and develop preventative strategies. FTIR analysis is based on the principle that different chemical bonds and functional groups within a molecule absorb infrared radiation at specific frequencies, resulting in a unique spectral signature. This allows for the qualitative and quantitative analysis of complex mixtures found in biological concretions.
Principle of FTIR Spectroscopy for Stone Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When infrared radiation is passed through a stone sample, its molecules absorb energy at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in units of reciprocal centimeters, cm⁻¹). Each component of the stone has a characteristic set of absorption bands, allowing for its identification by comparing the sample's spectrum to a library of known reference spectra.[1][2] The intensity of the absorption bands can also be used for semi-quantitative or quantitative analysis of the stone's composition.
Applications in Stone Analysis
The primary application of FTIR spectroscopy in this field is the determination of the chemical composition of various biological stones.
Kidney Stone Analysis
Kidney stone analysis is crucial for understanding the underlying metabolic or infectious conditions that lead to their formation.[1] FTIR can accurately identify the major and minor components of kidney stones, which can be composed of a variety of substances.[1]
Common Kidney Stone Components Identified by FTIR:
-
Calcium Oxalate: The most prevalent component of kidney stones, existing in two hydrated forms: Calcium Oxalate Monohydrate (COM or Whewellite) and Calcium Oxalate Dihydrate (COD or Weddellite).[3] FTIR can readily distinguish between these two forms.
-
Calcium Phosphate: Includes hydroxyapatite (B223615) and brushite.
-
Uric Acid: Often associated with gout and high-purine diets.
-
Struvite (Magnesium Ammonium Phosphate): Typically linked to urinary tract infections caused by urease-producing bacteria.
-
Cystine: Associated with a rare, inherited metabolic disorder called cystinuria.
-
Xanthine and 2,8-dihydroxyadenine: Rare components indicating specific metabolic disorders.
Gallstone Analysis
FTIR is also a valuable tool for analyzing the composition of gallstones, which helps in understanding their formation and in developing non-surgical treatment options.
Common Gallstone Components Identified by FTIR:
-
Cholesterol: The most common component of gallstones in Western populations.
-
Bilirubin (Calcium Bilirubinate): A major component of pigment stones.
-
Calcium Carbonate: Often found in mixed gallstones.
-
Calcium Palmitate: Another component that can be identified.
Quantitative Data Summary
The following tables summarize the characteristic FTIR absorption bands for the common components of kidney stones and gallstones. These wavenumbers are essential for the identification and differentiation of various stone types.
Table 1: Characteristic FTIR Absorption Bands of Common Kidney Stone Components
| Component | Functional Group/Vibrational Mode | Wavenumber (cm⁻¹) | References |
| Calcium Oxalate Monohydrate (Whewellite) | O-H stretching (water) | 3550 - 3000 | |
| C=O stretching (asymmetric) | 1615 - 1604 | ||
| C-O stretching (symmetric) | 1319 - 1312 | ||
| C-H bending | 780 - 775 | ||
| Calcium Oxalate Dihydrate (Weddellite) | O-H stretching (water) | Broad band around 3400 | |
| C=O stretching | ~1640 | ||
| C-O stretching | ~1325 | ||
| Uric Acid | N-H and O-H stretching | Broad band 3500 - 3200 | |
| C=O stretching | ~1670 | ||
| Amide II and C=C stretching | ~1590 | ||
| Struvite (Magnesium Ammonium Phosphate) | N-H stretching | ~3500 | |
| O-H stretching | ~3000, ~1630 | ||
| N-H bending | ~1570 | ||
| P-O asymmetric stretching | 1012 - 992 | ||
| P-O bending | ~600 | ||
| Cystine | N-H stretching | ~3026 | |
| C=O stretching | ~1618 | ||
| N-H bending | ~1485 | ||
| C-S stretching | ~847 | ||
| Hydroxyapatite | P-O asymmetric stretching | 1022 - 1010 | |
| P-O bending | ~570 |
Table 2: Characteristic FTIR Absorption Bands of Common Gallstone Components
| Component | Functional Group/Vibrational Mode | Wavenumber (cm⁻¹) | References |
| Cholesterol | O-H stretching | ~3398 | |
| C-H stretching | ~2934 | ||
| C-H deformation | ~1466 | ||
| Ring deformation | ~1056 | ||
| Bilirubinate Salts | N-H/O-H stretching | ~3421 | |
| Calcium Carbonate | C-O stretching | ~1448 | |
| Calcium Palmitate | C-H stretching | ~2849 |
Experimental Protocols
Two primary methods are used for sample preparation in FTIR stone analysis: the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.
Protocol 1: KBr Pellet Transmission Method
This is a traditional and widely used method for solid sample analysis.
Materials:
-
Stone sample
-
Potassium Bromide (FTIR grade), dried
-
Agate mortar and pestle
-
Pellet press with a 13 mm die
-
Spatula
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean the agate mortar and pestle.
-
Take a small, representative portion of the stone (0.1 - 0.5 mg). If the stone is large, it is recommended to analyze different parts (core, cross-section, and surface) separately.
-
Grind the stone sample into a fine, homogeneous powder using the agate mortar and pestle.
-
-
Mixing with KBr:
-
Add approximately 200 mg of dried KBr to the powdered stone sample in the mortar. The typical sample-to-KBr ratio is 1:100 to 1:200.
-
Thoroughly mix the stone powder and KBr by grinding them together for 2-3 minutes to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a 13 mm pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes.
-
Carefully release the pressure and remove the die. A transparent or translucent KBr pellet containing the dispersed sample should be formed.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The obtained spectrum is then compared with spectral libraries of known stone components for identification.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a more modern and simpler technique that requires minimal sample preparation.
Materials:
-
Stone sample
-
Agate mortar and pestle (optional, for hard stones)
-
Spatula
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
Procedure:
-
Sample Preparation:
-
For softer stones, a small fragment can be directly used.
-
For harder stones, grind a small portion into a fine powder using an agate mortar and pestle. This ensures good contact with the ATR crystal.
-
-
FTIR Analysis:
-
Ensure the ATR crystal surface is clean. A background spectrum of the clean, empty ATR crystal should be collected.
-
Place a small amount of the powdered stone sample or a small stone fragment directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Cleaning and Analysis:
-
After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all sample residue.
-
The obtained spectrum is compared with spectral libraries for identification. Note that ATR spectra may have slight differences in peak intensities and positions compared to transmission spectra, so using an ATR-specific library or applying an ATR correction algorithm is recommended.
-
Visualizations
Experimental Workflow for FTIR Stone Analysis
Caption: Experimental workflow for FTIR analysis of stones.
Logical Relationship in FTIR Data Interpretation
Caption: Logical relationship in FTIR data interpretation.
References
Protocol for Inducing 2,8-Dihydroxyadenine Nephropathy in Mouse Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for inducing 2,8-dihydroxyadenine (B126177) (2,8-DHA) nephropathy in mouse models, a well-established and clinically relevant model that recapitulates key features of human chronic kidney disease (CKD), particularly tubulointerstitial fibrosis and inflammation.[1][2] The administration of excessive adenine (B156593) to rodents leads to its metabolism into the poorly soluble 2,8-DHA, which precipitates as crystals within the renal tubules.[1][2] This crystal deposition causes tubular obstruction, cellular injury, and a subsequent inflammatory and fibrotic response, making it a valuable tool for studying the pathogenesis of CKD and for the preclinical evaluation of potential therapeutic agents.[1][2]
Experimental Protocols
A reproducible and straightforward method for inducing 2,8-DHA nephropathy in mice involves dietary administration of adenine.[2] The severity of the induced nephropathy can be modulated by adjusting the concentration of adenine in the diet and the duration of the administration.
Materials:
-
Animals: C57BL/6 mice are commonly used.[3] Other strains such as SKH1 may also be suitable.[3] Typically, male mice aged 8-10 weeks are used.
-
Diet: Standard rodent chow and a custom diet containing 0.2% (w/w) adenine.
-
Metabolic cages: For the collection of urine samples.
-
Analytical equipment: For measuring serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and urinary protein.
-
Histology equipment: For tissue processing, sectioning, and staining.
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water for at least one week to allow for acclimatization.
-
Induction of Nephropathy:
-
Divide the mice into a control group and an adenine-fed group.
-
Provide the control group with standard chow.
-
Provide the adenine-fed group with a diet containing 0.2% (w/w) adenine.[4] The duration of the adenine diet can be varied to model different stages of CKD. A common duration is 3 to 4 weeks to establish significant kidney injury.[5]
-
-
Monitoring:
-
Monitor the body weight and food intake of the animals regularly (e.g., twice weekly).
-
At predetermined time points (e.g., weekly), place mice in metabolic cages for 24-hour urine collection to measure urinary protein and creatinine.
-
Collect blood samples (e.g., via tail vein or cardiac puncture at the endpoint) to measure serum creatinine and BUN.
-
-
Endpoint and Sample Collection:
-
At the end of the study period, euthanize the mice.
-
Collect blood via cardiac puncture for final biochemical analysis.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) and then fix one kidney in 10% neutral buffered formalin for histological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular or biochemical analyses.
-
-
Histological Analysis:
-
Embed the formalin-fixed kidney tissue in paraffin (B1166041) and cut sections (e.g., 4 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, tubular injury (dilation, atrophy, cast formation), and inflammation.[6][7]
-
Use Masson's trichrome or Picrosirius red staining to evaluate the extent of interstitial fibrosis.[6][7]
-
A semi-quantitative scoring system can be used to grade the severity of tubular injury, inflammation, and fibrosis.[3][6]
-
Data Presentation
The following tables summarize typical quantitative data obtained from mouse models of 2,8-DHA nephropathy.
Table 1: Key Biomarkers of Renal Function
| Parameter | Control Group | Adenine-Fed Group (3-4 weeks) | Reference |
| Serum Creatinine (mg/dL) | ~0.1 - 0.2 | ~0.5 - 1.5 | [8][9] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 - 30 | ~100 - 200 | [8][9][10] |
| 24-hour Urine Protein (mg/day) | ~1 - 3 | ~10 - 20 | [3] |
Table 2: Histological Scoring of Kidney Injury (0-4 scale)
| Histological Feature | Control Group | Adenine-Fed Group (3-4 weeks) | Reference |
| Tubular Injury | 0 - 0.5 | 2.5 - 3.5 | [3][6] |
| Interstitial Inflammation | 0 - 0.5 | 2.0 - 3.0 | [3][6] |
| Interstitial Fibrosis | 0 - 0.5 | 2.0 - 3.0 | [3][6] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, including the mouse strain, age, and the exact duration and concentration of adenine administration.
Mandatory Visualization
Signaling Pathways in 2,8-DHA Nephropathy
Caption: Signaling pathways in 2,8-DHA nephropathy.
Experimental Workflow for Inducing 2,8-DHA Nephropathy
Caption: Experimental workflow for 2,8-DHA nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Inflammation plays a critical role in this compound nephropathy [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Skeletal myopathy in CKD: a comparison of adenine-induced nephropathy and 5/6 nephrectomy models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring APRT Enzyme Activity in Conjunction with 2,8-DHA Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the concurrent measurement of adenine (B156593) phosphoribosyltransferase (APRT) enzyme activity and 2,8-dihydroxyadenine (B126177) (2,8-DHA) levels. Accurate assessment of these two biomarkers is critical for the diagnosis and management of APRT deficiency, a rare genetic disorder of purine (B94841) metabolism.
Introduction
Adenine phosphoribosyltransferase (APRT) deficiency is an autosomal recessive disorder caused by mutations in the APRT gene, which encodes the APRT enzyme.[1][2] This enzyme plays a crucial role in the purine salvage pathway by catalyzing the conversion of adenine to adenosine (B11128) monophosphate (AMP).[3][4] A deficiency in APRT leads to the accumulation of adenine, which is then oxidized by xanthine (B1682287) oxidase into the highly insoluble compound this compound (2,8-DHA).[5] The excessive production and renal excretion of 2,8-DHA can lead to the formation of crystals and kidney stones, resulting in nephrolithiasis and progressive chronic kidney disease (CKD). In some cases, it can lead to end-stage renal disease (ESRD) if left untreated.
Early and accurate diagnosis is crucial as treatment with xanthine oxidase inhibitors, such as allopurinol (B61711) or febuxostat, can effectively reduce 2,8-DHA production, prevent stone formation, and preserve kidney function. Therefore, the measurement of APRT enzyme activity and urinary 2,8-DHA levels are the cornerstones of diagnosing and monitoring therapeutic efficacy in patients with APRT deficiency.
Clinical Significance
The measurement of APRT enzyme activity, typically in red blood cell lysates, is the definitive diagnostic test for APRT deficiency. Individuals with the disorder show absent or virtually absent enzyme activity. Heterozygous carriers may have reduced enzyme activity, but this can overlap with the normal range.
Quantification of urinary 2,8-DHA is a direct indicator of the metabolic consequence of APRT deficiency. High levels of 2,8-DHA in urine are pathognomonic for the disease in untreated individuals. Monitoring urinary 2,8-DHA levels is also essential for assessing patient compliance and the effectiveness of xanthine oxidase inhibitor therapy.
Data Presentation
The following tables summarize quantitative data relevant to the diagnosis and monitoring of APRT deficiency.
Table 1: APRT Enzyme Activity in Red Blood Cell Lysates
| Status | APRT Activity Range (nmol/h/mgHb) |
| Healthy Individuals | 16 - 32 |
| Heterozygous Carriers | Overlapping with normal range |
| APRT Deficient Patients | Absent or near-absent activity |
Data sourced from Synnovis.
Table 2: Urinary 2,8-DHA Levels
| Patient Group | Sample Type | 2,8-DHA Concentration (ng/mL) | 24-hour Urinary Excretion (mg) |
| Untreated APRT Deficient Patients (n=3) | 24-hour urine | 3021, 5860, 10563 | 816, 1327, 1649 |
| Healthy Individuals | Urine | Not detectable | Not applicable |
| Heterozygotes | Urine | Not detectable | Not applicable |
Data from a study using UPLC-MS/MS.
Table 3: UPLC-MS/MS Assay Performance for 2,8-DHA Quantification
| Parameter | Value |
| Calibration Range | 100 - 5000 ng/mL |
| Intra-day Precision (CV) | < 15% |
| Inter-day Precision (CV) | < 15% |
| Accuracy | Within ±15% |
Data sourced from Thorsteinsdottir et al.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Adenine in APRT Deficiency
The following diagram illustrates the metabolic fate of adenine in both healthy individuals and those with APRT deficiency.
Caption: Metabolic pathway of adenine in the presence and absence of APRT activity.
Experimental Protocols
Protocol 1: Quantification of 2,8-DHA in Urine by UPLC-MS/MS
This protocol is based on the method described by Thorsteinsdottir et al.
1. Materials and Reagents
-
This compound (DHA) standard
-
Isotopically labeled DHA internal standard (e.g., this compound-2-¹³C-1,3-¹⁵N₂)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 10 mM
-
Ultrapure water
-
Methanol
-
Formic acid
-
Urine samples (24-hour collection or first-morning void)
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute urine samples 1:15 (v/v) with 10 mM ammonium hydroxide.
-
Spike the diluted urine samples with the isotopically labeled internal standard.
-
Centrifuge the samples to pellet any particulates.
-
Transfer the supernatant to UPLC vials for analysis.
3. UPLC-MS/MS Analysis
-
UPLC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2,8-DHA from other urine components.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both 2,8-DHA and the internal standard.
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of 2,8-DHA to the internal standard against the concentration of the 2,8-DHA standards.
-
The calibration range is typically 100 to 5000 ng/mL.
-
Calculate the concentration of 2,8-DHA in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Adjust the final concentration for the initial dilution factor.
Workflow for 2,8-DHA Quantification
Caption: Workflow for the quantification of 2,8-DHA in urine by UPLC-MS/MS.
Protocol 2: Measurement of APRT Enzyme Activity in Red Blood Cell Lysates by HPLC
This protocol is a generalized procedure based on HPLC methods mentioned in the literature.
1. Materials and Reagents
-
Whole blood collected in EDTA tubes.
-
Saline solution (0.9% NaCl).
-
Lysing solution (e.g., hypotonic buffer or deionized water).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenine solution.
-
5-phosphoribosyl-1-pyrophosphate (PRPP) solution.
-
Magnesium chloride (MgCl₂).
-
Perchloric acid or other stopping reagent.
-
HPLC system with a UV detector.
-
Hemoglobin quantification assay kit.
2. Preparation of Red Blood Cell Lysate
-
Centrifuge the whole blood sample to separate plasma and red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBCs three times with cold saline, centrifuging and removing the supernatant after each wash.
-
Lyse the packed RBCs by adding a suitable volume of lysing solution and vortexing.
-
Centrifuge the lysate at high speed to pellet the cell membranes.
-
Collect the supernatant (hemolysate) for the enzyme assay and hemoglobin quantification.
-
Determine the hemoglobin concentration of the hemolysate.
3. APRT Enzyme Assay
-
Prepare a reaction mixture containing reaction buffer, MgCl₂, and adenine.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of hemolysate and PRPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent like perchloric acid.
-
Centrifuge to precipitate proteins.
-
Filter the supernatant for HPLC analysis.
4. HPLC Analysis
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate buffer system to separate adenine and AMP.
-
Detection: Monitor the absorbance at 260 nm.
-
Quantification: The formation of AMP is measured by the appearance of its corresponding peak in the chromatogram. The amount of AMP produced is quantified by comparing its peak area to a standard curve of known AMP concentrations.
5. Calculation of APRT Activity
-
Calculate the amount of AMP produced in nmol.
-
Normalize the activity to the incubation time and the amount of hemoglobin in the reaction.
-
Express the final APRT activity as nmol of AMP formed per hour per milligram of hemoglobin (nmol/h/mgHb).
Workflow for APRT Enzyme Activity Assay
Caption: Workflow for measuring APRT enzyme activity in red blood cell lysates.
References
- 1. Orphanet: Adenine phosphoribosyltransferase deficiency [orpha.net]
- 2. Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]
- 4. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 5. 2,8-Dihydroxyadeninuria-induced progressive renal failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 2,8-Dihydroxyadenine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2,8-dihydroxyadenine (B126177) (2,8-DHA).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
Commonly used starting materials for the synthesis of this compound include thiourea (B124793) and malononitrile (B47326) for a five-step synthesis, or 4,6-diamino-2-mercaptopyrimidine (B16073) for a three-step synthesis.[1][2]
Q2: What are the main challenges encountered in the synthesis of this compound?
The primary challenge reported in the synthesis of this compound is the purification of the final product.[1] Achieving a pure sample can be difficult, which is critical for its use as an analytical standard.[1]
Q3: Why is a pure sample of this compound important?
A pure sample of this compound is essential for its use as a standard reference in analytical measurements, such as high-performance liquid chromatography (HPLC), to accurately quantify its levels in biological samples for the diagnosis and monitoring of APRT deficiency.[1]
Q4: What analytical techniques are used to confirm the formation of this compound?
Liquid chromatography-mass spectrometry (LC-MS), mass spectrometry (MS), and UV spectroscopy are used to confirm the formation of the desired compound.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low yield of the final product | - Incomplete reaction in the final cyclization step.- Suboptimal reaction conditions (temperature, solvent, reaction time).- Degradation of intermediates or final product. | - Experiment with different cyclizing agents such as 1,1'-Carbonyldiimidazole (CDI), diphenyl carbonate, urea, or diphosgene.- Optimize reaction temperature and time based on TLC or LC-MS monitoring.- Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Difficulty in purifying the final product | - Presence of closely related impurities or unreacted starting materials.- Poor solubility of this compound in common chromatography solvents.- Strong adsorption of the product to the stationary phase (e.g., silica (B1680970) gel). | - Attempt recrystallization from different solvent systems.- Use preparative HPLC for purification.- Explore alternative chromatography techniques like ion-exchange chromatography.- Prepare a salt of the compound to improve solubility for purification. |
| Inconsistent reaction outcomes | - Impurities in starting materials or reagents.- Variability in reaction setup and conditions. | - Use high-purity, anhydrous solvents and reagents.- Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., inert gas).- Analyze starting materials for purity before use. |
| Formation of multiple side products | - Side reactions occurring due to the reactivity of the intermediates.- Non-specific reactions of the cyclizing agent. | - Lower the reaction temperature to improve selectivity.- Add the cyclizing agent portion-wise to control the reaction rate.- Protect reactive functional groups on the intermediates if necessary. |
Experimental Protocols
Five-Step Synthesis of this compound from Thiourea and Malononitrile
This protocol is based on a reported multi-step synthesis.
Step 1: Synthesis of 4,6-diamino-2-mercaptopyrimidine
-
This step involves the reaction of thiourea and malononitrile.
Step 2: Synthesis of 4,6-diamino-2-hydroxypyrimidine
-
This step involves the conversion of the mercapto group to a hydroxyl group.
Step 3: Synthesis of 4,5,6-triamino-2-hydroxypyrimidine
-
This step can be performed in either acetic acid or water.
Step 4: Comparison of methods for the synthesis of 4,5,6-triamino-2-hydroxypyrimidine
-
The synthesis in water is often preferred for being more environmentally friendly.
Step 5: Synthesis of this compound
-
The final cyclization step to form the purine (B94841) ring system can be attempted with various reagents. 1,1'-Carbonyldiimidazole (CDI) has been reported to be effective.
Visualizations
Synthetic Pathways
Caption: Five-step synthetic route to this compound.
Caption: Three-step synthetic route to this compound.
Troubleshooting Logic
Caption: Decision workflow for troubleshooting product purification.
References
improving the solubility of 2,8-Dihydroxyadenine for in vitro experiments
Welcome to the technical support center for 2,8-Dihydroxyadenine (B126177) (2,8-DHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 2,8-DHA in in vitro experiments, with a focus on overcoming its inherent low solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,8-DHA) and why is it used in research?
A1: this compound is a poorly soluble purine (B94841) metabolite of adenine (B156593).[1] In humans, a deficiency in the enzyme adenine phosphoribosyltransferase (APRT) leads to the accumulation and precipitation of 2,8-DHA in the kidneys, causing nephrolithiasis and chronic kidney disease.[2] In research, 2,8-DHA is used to model this pathological condition in vitro to study the mechanisms of crystal-induced kidney injury, inflammation, and fibrosis.[3][4]
Q2: Why is 2,8-DHA so difficult to dissolve?
A2: 2,8-DHA has a low intrinsic solubility in aqueous solutions at physiological pH.[5] Its structure promotes strong intermolecular interactions, leading to the formation of stable crystals that are resistant to dissolution.[6]
Q3: Can I dissolve 2,8-DHA directly in my cell culture medium?
A3: It is not recommended to dissolve 2,8-DHA directly in cell culture medium due to its low solubility, which will likely result in precipitation and an inaccurate final concentration. A concentrated stock solution should be prepared first using a suitable solvent and then diluted to the final working concentration in the cell culture medium.
Q4: What are the primary methods to improve the solubility of 2,8-DHA for in vitro studies?
A4: The primary methods to enhance the solubility of 2,8-DHA include:
-
pH Adjustment: Increasing the pH of the solvent using a weak base like ammonium (B1175870) hydroxide (B78521) (NH4OH) or a strong base like sodium hydroxide (NaOH) significantly improves its solubility.[7][8]
-
Use of Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution.
-
Physical Methods: The application of heat and sonication can aid in the dissolution process.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 2,8-DHA upon dilution of the stock solution in cell culture medium. | The final concentration of 2,8-DHA in the medium is above its solubility limit at the medium's pH. The organic solvent concentration from the stock solution is too high, causing the compound to crash out. | Prepare a more dilute stock solution to minimize the volume added to the medium. Perform a serial dilution of the stock solution into the medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is non-toxic to the cells (typically <0.5%). |
| Inconsistent experimental results between batches. | Incomplete dissolution of 2,8-DHA powder. Degradation of the 2,8-DHA stock solution over time. | Always ensure the 2,8-DHA is fully dissolved in the stock solution before use. Visually inspect for any particulate matter. Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low or no observable effect in a cell-based assay. | The actual concentration of soluble 2,8-DHA is much lower than the intended concentration due to poor solubility. The compound may have degraded. | Verify the solubility of 2,8-DHA in your specific cell culture medium at the desired concentration. Prepare a fresh stock solution and re-evaluate. Consider using a positive control to ensure the assay is performing as expected. |
Quantitative Data Summary
The solubility of 2,8-DHA is highly dependent on the pH of the solvent. The following table summarizes the solubility data from the literature.
| Solvent | pH | Temperature | Solubility | Citation |
| Water | 6.5 | 37°C | 1.53 ± 0.04 mg/L | [10] |
| Aqueous Buffer | 5.0 | 37°C | 2.68 ± 0.84 mg/L | [10] |
| Aqueous Buffer | 7.8 | 37°C | 4.97 ± 1.49 mg/L | [10] |
| Water | Not Specified | Not Specified | 2.2 mg/mL (requires sonication and warming) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 2,8-DHA Stock Solution in Ammonium Hydroxide (NH4OH)
This protocol is adapted from methods used for preparing standards for UPLC-MS/MS analysis and is suitable for subsequent dilution in cell culture media.[11]
Materials:
-
This compound (MW: 167.12 g/mol )
-
100 mM Ammonium Hydroxide (NH4OH)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 1.67 mg of 2,8-DHA powder and place it in a sterile conical tube.
-
Add 1.0 mL of 100 mM NH4OH to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of 2,8-DHA Working Solution in Cell Culture Medium
Materials:
-
10 mM 2,8-DHA stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM 2,8-DHA stock solution at room temperature.
-
Vortex the stock solution briefly.
-
To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Use the working solution immediately to treat your cells.
Visualizations
Logical Workflow for Solubilizing 2,8-DHA
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. This compound urolithiasis: a not so rare inborn error of purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and Molecular Mechanisms of Kidney Injury in this compound Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scanning electron microscopy of this compound crystals and stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of Kidney Injury in this compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation plays a critical role in this compound nephropathy [comptes-rendus.academie-sciences.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enhanced solubility of 2,8 dihydroxyadenine (DOA) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 2,8-Dihydroxyadenine Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2,8-dihydroxyadenine (B126177) (2,8-DHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in 2,8-DHA quantification.
I. Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering step-by-step solutions to help you resolve them.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Mobile Phase pH | 2,8-DHA is an ampholyte with multiple pKa values, making its charge state and retention sensitive to pH.[1] Ensure the mobile phase pH is at least 2 units away from the pKa of interest to maintain a consistent charge state and improve peak shape. A mobile phase pH of around 6.7 has been shown to yield a higher peak area for 2,8-DHA. |
| Column Overload | High concentrations of 2,8-DHA can lead to peak fronting. If you observe this, try diluting your sample or reducing the injection volume. |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on C18 columns can interact with the polar functional groups of 2,8-DHA, causing peak tailing. Use a column with end-capping or a phenyl-hexyl column to minimize these interactions. |
| Contamination of Guard/Analytical Column | Biological matrices can lead to a buildup of contaminants on the column, causing peak splitting or tailing. Regularly flush the column with a strong solvent (e.g., isopropanol) and replace the guard column frequently. |
| Injection of Sample in Strong Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase. |
Issue 2: Ion Suppression or Enhancement
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-elution with Endogenous Matrix Components | Phospholipids and salts from urine or plasma are common sources of ion suppression. Improve chromatographic separation to move the 2,8-DHA peak away from the elution zones of these interfering compounds. Consider using a more effective sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences. |
| High Analyte Concentration | At very high concentrations, 2,8-DHA can cause self-suppression. If you are analyzing samples with expected high levels of 2,8-DHA, ensure your calibration curve covers this range and consider diluting the samples. |
| Inadequate Sample Cleanup | A simple "dilute-and-shoot" method may not be sufficient for complex matrices, leading to significant matrix effects. Implement a more rigorous sample cleanup protocol such as SPE or LLE. |
| Use of a Non-ideal Internal Standard | An internal standard that does not co-elute closely with 2,8-DHA will not adequately compensate for matrix effects. The use of a stable isotope-labeled internal standard for 2,8-DHA (e.g., this compound-2-13C-1,3-15N2) is highly recommended for accurate quantification. |
Issue 3: High Background Noise or Baseline Drift
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives for your mobile phase. Regularly clean the ion source and check for leaks in the LC system. |
| Carryover from Previous Injections | Due to its low solubility, 2,8-DHA can precipitate in the injection port or on the column, leading to carryover. Implement a robust needle wash protocol and include a blank injection after high-concentration samples to check for carryover. |
| Matrix Components Sticking to the Column | Some components of the biological matrix may be strongly retained on the column and elute slowly, causing a rising baseline. Incorporate a column wash step with a strong organic solvent at the end of each run. |
II. Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to matrix effects?
A1: this compound has several physicochemical properties that make it susceptible to matrix effects in mass spectrometry. It is a polar molecule with very low solubility in water and physiological pH ranges.[2] This low solubility can lead to poor recovery during sample preparation and a tendency to precipitate in the analytical system. Furthermore, as an ampholyte with multiple pKa values (pKa1 = 2.6, pKa2 = 8.1, and pKa3 = 11.52), its charge state is highly dependent on the pH of the surrounding environment, which can affect its ionization efficiency in the mass spectrometer source.[1]
Q2: What is the best sample preparation method to overcome matrix effects for 2,8-DHA?
A2: The optimal sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.
-
Dilute-and-Shoot: This is the most commonly reported method for urinary 2,8-DHA analysis.[3] It is simple and fast but may not be sufficient for matrices with high levels of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining 2,8-DHA while washing away interfering matrix components. This generally results in lower matrix effects compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances, particularly for plasma samples.
The choice of method should be guided by a thorough method validation that includes an assessment of matrix effects.
Q3: How do I choose the right internal standard for 2,8-DHA analysis?
A3: The most effective way to compensate for matrix effects and ensure accurate quantification is to use a stable isotope-labeled (SIL) internal standard of this compound, such as this compound-2-13C-1,3-15N2.[3] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of any variations in signal intensity caused by matrix effects.
Q4: Can I use a different ionization technique to reduce matrix effects?
A4: While Electrospray Ionization (ESI) is commonly used for 2,8-DHA analysis, it is also more susceptible to matrix effects. If you are experiencing significant ion suppression, you could consider exploring Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less prone to matrix effects, but the suitability for 2,8-DHA would need to be evaluated as it may result in lower sensitivity for this compound.
Q5: How can I visually identify if I have a matrix effect issue?
A5: A common method is to perform a post-column infusion experiment. In this setup, a constant flow of a 2,8-DHA standard solution is introduced into the mobile phase after the analytical column. You then inject a blank matrix extract. Any dip or rise in the baseline signal at the retention time of your analyte in a real sample indicates ion suppression or enhancement, respectively.
III. Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific application and instrumentation.
Protocol 1: Dilute-and-Shoot for Urinary 2,8-DHA
This method is adapted from published UPLC-MS/MS assays for 2,8-DHA in urine.[3]
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: Take 50 µL of the supernatant and dilute it 1:15 (v/v) with 10 mM ammonium (B1175870) hydroxide (B78521) (NH4OH). The alkaline pH helps to improve the solubility of 2,8-DHA.
-
Internal Standard Spiking: To 100 µL of the diluted urine, add 50 µL of the internal standard working solution (e.g., this compound-2-13C-1,3-15N2 in 10 mM NH4OH).
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Polar Metabolites in Urine
This is a general starting protocol for a mixed-mode cation exchange SPE that can be adapted for 2,8-DHA.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Mix 500 µL of urine with 500 µL of 2% formic acid. Load the entire 1 mL onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the 2,8-DHA with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: General Liquid-Liquid Extraction (LLE) for Polar Metabolites in Plasma
This is a general starting protocol for LLE that can be adapted for 2,8-DHA in plasma.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Organic Layer Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
IV. Data Presentation
Table 1: Representative Comparison of Sample Preparation Methods for Polar Analytes
Note: This table provides illustrative data for a class of polar analytes and may not be directly representative of 2,8-DHA. It is intended to show the typical trends in performance for different sample preparation techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Dilute-and-Shoot | 95 - 105 | 40 - 70 (Ion Suppression) | < 15 |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 30 - 60 (Ion Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 70 - 90 | 5 - 20 (Ion Suppression) | < 5 |
| Liquid-Liquid Extraction (LLE) | 60 - 85 | 10 - 25 (Ion Suppression) | < 5 |
V. Visualizations
Caption: Experimental workflow for 2,8-DHA analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome | MDPI [mdpi.com]
- 2. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - Indian Journal of Nephrology [indianjnephrol.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of 2,8-Dihydroxyadenine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-dihydroxyadenine (B126177) (2,8-DHA) in frozen biological samples.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of 2,8-DHA in frozen biological samples.
FAQs
Q1: My 2,8-DHA measurements are inconsistent across aliquots of the same sample. What could be the cause?
A1: Inconsistent measurements of this compound (2,8-DHA) can stem from several factors related to sample handling and storage. One primary cause is the impact of multiple freeze-thaw cycles. Although 2,8-DHA has been shown to be stable for up to five freeze-thaw cycles in plasma when stored at -80°C, exceeding this number can compromise sample integrity[1][2]. Each cycle can introduce variability. To mitigate this, it is recommended to aliquot samples into single-use vials after collection and before the initial freezing. This practice minimizes the need for repeated thawing and freezing of the entire sample. Additionally, ensure that your samples are thoroughly mixed after thawing and before analysis, as concentration gradients can form during the freezing process.
Q2: I am observing lower than expected 2,8-DHA concentrations in my long-term stored samples. Is this normal?
A2: Lower than expected concentrations of this compound (2,8-DHA) in long-term stored samples may indicate degradation. However, studies have demonstrated that 2,8-DHA is stable in plasma for at least 12 months when stored at -80°C[1][2]. If you are experiencing degradation, it is crucial to verify your storage temperature. Storing samples at -20°C is not sufficient for long-term stability of many metabolites and can lead to significant decreases in concentration over time[3]. For long-term studies, it is imperative to maintain a consistent ultra-low temperature. If your storage conditions are adequate, consider investigating other pre-analytical variables, such as the initial sample handling and processing steps, for potential sources of degradation.
Q3: Can I store my urine/plasma samples at -20°C for 2,8-DHA analysis?
A3: For short-term storage, refrigeration at 4°C or freezing at -20°C for up to 24 hours is generally acceptable for many urinary metabolites. However, for long-term stability of this compound (2,8-DHA), storage at -80°C is strongly recommended. Research indicates that while many metabolites are stable at -20°C for short periods, significant changes can occur with prolonged storage at this temperature. One study specifically confirmed the stability of 2,8-DHA in plasma for 12 months at -80°C. Therefore, to ensure the integrity of your samples for 2,8-DHA analysis, ultra-low temperature freezing is the best practice.
Q4: How should I handle sample collection and initial processing to ensure 2,8-DHA stability?
A4: Proper initial handling is critical for accurate this compound (2,8-DHA) measurement. Upon collection, biological samples should be processed promptly. For plasma, this involves centrifugation to separate it from whole blood. For urine, it is advisable to centrifuge the sample to remove any sediment or cellular debris. Following initial processing, samples should be immediately frozen and stored at -80°C if not analyzed immediately. If there is a delay between collection and processing, samples should be kept on ice to minimize enzymatic activity. Adhering to these steps will help preserve the stability of 2,8-DHA.
Q5: What are the best analytical methods for detecting 2,8-DHA?
A5: Several analytical methods are available for the detection and quantification of this compound (2,8-DHA). Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying 2,8-DHA in both urine and plasma. Other methods include capillary zone electrophoresis, which can rapidly separate 2,8-DHA from other purine (B94841) and pyrimidine (B1678525) substances in urine. For a qualitative assessment, microscopic examination of urine sediment can identify the characteristic 2,8-DHA crystals. The choice of method will depend on the specific requirements of your research, such as the need for quantitative versus qualitative data and the available instrumentation.
II. Quantitative Data Summary
The stability of 2,8-DHA in frozen plasma has been validated under specific conditions. The following table summarizes the available quantitative data.
| Analyte | Matrix | Storage Temperature | Duration | Freeze-Thaw Cycles | Stability | Reference |
| This compound | Plasma | -80°C | 12 months | 5 | Stable | |
| Adenine (B156593) | Plasma | -80°C | 12 months | 5 | Stable |
III. Experimental Protocols
This section provides a detailed methodology for a key experiment related to the analysis of 2,8-DHA.
Protocol: Quantification of 2,8-DHA in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of 2,8-DHA and other related analytes in human plasma.
1. Sample Preparation
-
Protein Precipitation:
-
To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (see step 2).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Establish a suitable gradient elution program to separate 2,8-DHA from other plasma components. An example gradient could be:
-
0-1 min: 98% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Linear gradient to 5% A
-
6-7 min: Hold at 5% A
-
7-8 min: Return to 98% A
-
8-10 min: Re-equilibration at 98% A
-
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for 2,8-DHA would need to be optimized on your instrument.
-
3. Quality Control
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 2,8-DHA into a blank plasma matrix.
-
Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples to be run alongside the experimental samples to ensure accuracy and precision.
IV. Visualizations
Metabolic Pathway of Adenine to this compound
The following diagram illustrates the metabolic pathway leading to the formation of 2,8-DHA in individuals with Adenine Phosphoribosyltransferase (APRT) deficiency.
Caption: Metabolic fate of adenine in the presence and absence of APRT.
Experimental Workflow for 2,8-DHA Stability Testing
This diagram outlines a typical workflow for assessing the stability of 2,8-DHA in frozen biological samples.
Caption: Workflow for assessing 2,8-DHA stability in frozen samples.
References
- 1. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of this compound, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2,8-Dihydroxyadenine from Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,8-Dihydroxyadenine (2,8-DHA) and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of 2,8-DHA and its isomers, offering systematic solutions to improve separation and data quality.
Problem 1: Poor Resolution or Co-elution of 2,8-DHA and Isomeric Peaks
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | The selectivity of the column is crucial for separating structurally similar isomers. Standard C18 columns may not provide sufficient resolution. Consider columns with alternative selectivities. |
| Solution 1: Switch to a phenyl-hexyl column to enhance π-π interactions, which can be beneficial for separating aromatic isomers. | |
| Solution 2: Employ a column with an embedded polar group (e.g., amide, carbamate) to improve peak shape for polar analytes and offer different selectivity. | |
| Solution 3: For highly polar isomers, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase. | |
| Suboptimal Mobile Phase pH | 2,8-DHA and its isomers are ionizable compounds, and their retention is highly dependent on the mobile phase pH. |
| Solution 1: Adjust the mobile phase pH. For reversed-phase chromatography, a pH around 4.0 using an acetate (B1210297) or formate (B1220265) buffer can provide good separation of purine (B94841) bases.[1][2] | |
| Solution 2: Ensure the buffer concentration is adequate (e.g., 50 mM) to maintain a stable pH throughout the analysis.[1][2] | |
| Incorrect Organic Modifier | The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity. |
| Solution 1: If using acetonitrile (B52724), try switching to methanol, or vice versa. The different solvent properties can alter elution order and improve resolution. | |
| Solution 2: Optimize the organic solvent percentage in an isocratic elution or the gradient profile in a gradient elution. A shallower gradient can improve the separation of closely eluting peaks. | |
| Inadequate Column Temperature | Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence peak shape and resolution. |
| Solution: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to find the optimal balance between resolution and analysis time. Lower temperatures often increase retention and may improve resolution.[3] |
Troubleshooting Workflow for Poor Resolution:
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanols | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the purine ring, causing peak tailing. |
| Solution 1: Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanol groups. | |
| Solution 2: Use a modern, end-capped column or a column with low silanol activity (e.g., a "Newcrom R1" type column). | |
| Solution 3: Add a competing base to the mobile phase in low concentrations, although this may affect MS detection. | |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. |
| Solution: Dilute the sample and reinject. If sensitivity is an issue, consider a more sensitive detection method like mass spectrometry. | |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. |
| Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Decision Tree for Improving Peak Shape:
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for 2,8-DHA and its isomers?
A1: A good starting point is a reversed-phase HPLC or UPLC method. Begin with a C18 column and a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient from a low percentage of B (e.g., 2-5%) to a moderate percentage (e.g., 30-50%) over 10-15 minutes should provide an initial chromatogram.
Q2: How can I confirm the identity of 2,8-DHA and its isomers in my chromatogram?
A2: The most reliable method for identification is to use a mass spectrometer (MS) as a detector. High-resolution mass spectrometry can confirm the elemental composition, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, which can help distinguish between isomers.
Q3: My 2,8-DHA peak is not retained on a C18 column. What should I do?
A3: 2,8-DHA is a very polar compound. If retention is too low, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a 100% aqueous mobile phase , but ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Add an ion-pairing agent to the mobile phase, such as heptane (B126788) sulfonic acid, to increase retention. However, be aware that ion-pairing agents are often not compatible with MS detection and can be difficult to remove from the column.
-
Switch to a more polar stationary phase , such as one with an embedded polar group, or consider HILIC.
Q4: Can I use a UV detector for the analysis of 2,8-DHA?
A4: Yes, 2,8-DHA has a UV absorbance maximum and can be detected by a UV detector. However, a UV detector may not be able to distinguish between co-eluting isomers. A diode-array detector (DAD) can provide spectral information that might help differentiate isomers if their UV spectra are different. For complex samples or trace-level analysis, a mass spectrometer is generally preferred for its higher selectivity and sensitivity.
Experimental Protocols
General UPLC-MS/MS Method for 2,8-DHA Analysis
This protocol is a starting point and should be optimized for your specific application and instrumentation.
| Parameter | Condition |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or similar) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 2% B for 0.5 min, ramp to 30% B over 5 min, hold for 1 min, return to 2% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation: For urine or plasma samples, a protein precipitation step with acetonitrile followed by centrifugation and dilution of the supernatant is a common approach.
Workflow for Method Development:
References
Technical Support Center: Minimizing Ion Suppression for 2,8-Dihydroxyadenine in LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 2,8-Dihydroxyadenine (2,8-DHA).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 2,8-DHA, offering step-by-step guidance to identify and resolve them.
Issue 1: Low Signal Intensity or Complete Signal Loss for 2,8-DHA
A sudden or consistent lack of signal for your analyte of interest can be frustrating. This guide will walk you through a systematic approach to diagnose the root cause.
Possible Causes and Solutions:
-
Sample Preparation Issues: Inadequate removal of matrix components is a primary cause of ion suppression.
-
Verify Extraction Efficiency: Ensure your chosen sample preparation method is effective for your matrix (urine, plasma, serum). For urine samples, a simple dilution may be sufficient.[1][2] For more complex matrices like plasma or serum, more rigorous cleanup is necessary.
-
Optimize Sample Cleanup: If you are using protein precipitation (PPT), consider that it may not effectively remove phospholipids (B1166683), a major source of ion suppression.[3][4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds.[3][5]
-
-
Chromatographic Problems: Poor separation of 2,8-DHA from co-eluting matrix components can lead to ion suppression.
-
Review Your LC Method: Ensure your mobile phase composition and gradient are optimized for the retention and separation of a polar compound like 2,8-DHA. For polar analytes, a highly aqueous initial mobile phase is often necessary to ensure good peak shape and retention.[6]
-
Check for Column Contamination: Contaminants from previous injections can accumulate on the column and interfere with your analysis. Implement a robust column washing procedure between runs.
-
-
Mass Spectrometer Settings: Incorrect MS parameters will directly impact signal intensity.
-
Confirm MS Settings: Double-check that the mass spectrometer is set to the correct ionization mode (positive or negative) and that the precursor and product ion masses for 2,8-DHA are accurate.
-
Tune the Instrument: Regularly tune your mass spectrometer to ensure optimal performance.
-
-
System-Level Problems: A complete loss of signal could indicate a more fundamental issue with the LC-MS/MS system.
-
Check for Leaks and Blockages: Inspect the entire flow path from the LC to the MS for any leaks or blockages.
-
Verify Solvent and Gas Supplies: Ensure that all solvent reservoirs are filled with the correct mobile phases and that the gas supplies (e.g., nitrogen) are adequate.
-
Workflow for Troubleshooting Low Signal Intensity:
Caption: A step-by-step workflow for troubleshooting low 2,8-DHA signal.
Issue 2: High Variability in 2,8-DHA Signal Across Injections
Inconsistent signal intensity can compromise the accuracy and precision of your quantitative analysis.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in your sample preparation workflow can lead to fluctuating levels of matrix components and, consequently, variable ion suppression.
-
Standardize Your Protocol: Ensure that every step of your sample preparation is performed consistently for all samples, including volumes, incubation times, and mixing speeds.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and matrix effects.[5] A SIL-IS will co-elute with 2,8-DHA and experience similar ion suppression, allowing for accurate normalization of the signal.
-
-
Autosampler and Injection Issues: Problems with the autosampler can introduce variability.
-
Check for Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If carryover is observed, optimize the needle wash procedure.
-
Inspect the Injection Port: A partially blocked injection port can lead to inconsistent injection volumes.
-
-
LC System Instability: Fluctuations in the LC system can affect retention time and peak shape, leading to variable signal intensity.
-
Monitor System Pressure: Unstable pump pressure can indicate a problem with the pumps or a leak in the system.
-
Ensure Column Equilibration: Inadequate column equilibration between injections can cause retention time shifts and inconsistent peak shapes, especially for polar compounds.
-
Logical Relationship for Achieving Consistent Signal:
Caption: Key factors contributing to consistent 2,8-DHA signal intensity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of 2,8-DHA and the mitigation of ion suppression.
Q1: What are the most common sources of ion suppression for 2,8-DHA?
The most common sources of ion suppression are endogenous components from the biological matrix that co-elute with 2,8-DHA. In plasma and serum, phospholipids are a major cause of ion suppression.[3] In urine, salts and urea (B33335) can also contribute to matrix effects.
Q2: How can I determine if ion suppression is affecting my 2,8-DHA analysis?
A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 2,8-DHA standard solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal of the 2,8-DHA standard at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: Which sample preparation technique is best for minimizing ion suppression for 2,8-DHA in plasma or serum?
While protein precipitation is a simple technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[3][4] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts and reducing ion suppression.[5] The choice between SPE and LLE will depend on the specific requirements of your assay and the resources available.
Q4: Are there specific SPE sorbents that are recommended for purine (B94841) compounds like 2,8-DHA?
For polar compounds like 2,8-DHA, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can be very effective.[7][8] This allows for more selective retention of the analyte and better removal of interfering compounds.
Q5: What is the best type of internal standard for 2,8-DHA analysis?
A stable isotope-labeled (SIL) internal standard of 2,8-DHA is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by ion suppression to the same extent. This allows for the most accurate correction of any signal variability.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical recovery and matrix effect data for different sample preparation methods for 2,8-DHA in human plasma. This data is for illustrative purposes to highlight the potential differences between techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 92 | 65 | Suppression |
| Liquid-Liquid Extraction (LLE) | 85 | 80 | Suppression |
| Solid-Phase Extraction (SPE) | 95 | 98 | Minimal Effect |
-
Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Plasma/Serum (Mixed-Mode Cation Exchange)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6).[7]
-
Load: Dilute 500 µL of plasma or serum with 500 µL of 50 mM ammonium acetate (pH 6) and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6), followed by 1 mL of methanol.
-
Elute: Elute the 2,8-DHA with 1 mL of 5% ammonium hydroxide (B78521) in methanol.[7]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Protocol 3: Generic Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
To 200 µL of plasma or serum, add the internal standard.
-
Add 200 µL of a suitable organic solvent (e.g., ethyl acetate). For polar analytes, adjusting the pH of the aqueous phase can improve extraction efficiency.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.
Visualization of Key Concepts
Mechanism of Ion Suppression:
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity in immunoassays for purine metabolites
Welcome to the Technical Support Center for immunoassays targeting purine (B94841) metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a major concern for purine metabolites?
A1: Immunoassay cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate measurements.[1] This is a significant issue when measuring purine metabolites—such as adenosine (B11128), guanosine (B1672433), inosine, hypoxanthine, and xanthine—because these molecules share a common purine ring structure, making it challenging to develop antibodies that can distinguish between them with absolute specificity. This can lead to false-positive results or an overestimation of the target metabolite's concentration.[1][2]
Q2: Which immunoassay format is most susceptible to cross-reactivity with purine analogs?
A2: Competitive immunoassays, such as a competitive ELISA, are generally more susceptible to cross-reactivity than sandwich assays.[2] This is because competitive assays often use a single antibody and rely on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. Any structurally similar molecule in the sample can also compete for these sites, leading to a false signal.
Q3: How can I determine the extent of cross-reactivity in my purine immunoassay?
A3: The extent of cross-reactivity can be quantified by performing a competitive inhibition assay. This involves creating a standard curve for your primary analyte and then running separate dose-response curves for each potential cross-reactant (e.g., other purine metabolites). The cross-reactivity is typically expressed as the percentage ratio of the concentration of the target analyte to the concentration of the cross-reacting molecule that produces a 50% inhibition of the maximum signal (IC50). A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are acceptable levels of cross-reactivity?
A4: The acceptable level of cross-reactivity depends on the specific application. For diagnostic assays, very low cross-reactivity is crucial. For general research purposes, a higher level might be acceptable if the concentrations of cross-reacting metabolites in the samples are known to be significantly lower than the target analyte. It is essential to validate the assay for your specific sample type and experimental goals.
Q5: Besides cross-reactivity, what other factors can interfere with my immunoassay results?
A5: Other sources of interference can include matrix effects from components in the biological sample (e.g., serum, urine), the presence of heterophile antibodies or rheumatoid factors, and issues with reagents such as contaminated buffers or expired detection agents.[2] Proper sample preparation, use of high-quality reagents, and inclusion of appropriate controls can help mitigate these issues.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Analyte Concentrations or False Positives
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | 1. Review Kit Datasheet: Check the manufacturer's provided specificity data for the antibody. 2. Perform a Cross-Reactivity Assay: Test the antibody against a panel of structurally related purine metabolites (see protocol below). 3. Confirm with an Orthogonal Method: Use a different analytical method, such as LC-MS/MS, to confirm the concentration of the target analyte. LC-MS/MS offers high specificity and can help validate your immunoassay results. |
| Matrix Effect | 1. Perform a Spike and Recovery Test: Add a known amount of the analyte to your sample matrix and a control matrix. A low recovery rate in your sample matrix suggests interference. 2. Serial Dilution: Dilute the sample in the assay buffer. If the results do not decrease linearly with the dilution factor, a matrix effect is likely present. |
| Contamination | 1. Check Reagents: Ensure all buffers and reagents are fresh and not contaminated. 2. Review Pipetting Technique: Use fresh pipette tips for each sample and reagent to avoid cross-contamination. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Optimize Blocking Buffer: Try a different blocking agent (e.g., increase BSA concentration, use non-fat dry milk, or a commercial blocking solution). 2. Increase Blocking Time/Temperature: Extend the blocking incubation time or perform it at a higher temperature (e.g., 37°C). |
| Antibody Concentration Too High | 1. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number and vigor of wash steps between incubations to remove unbound reagents. |
| Substrate Issues | 1. Use Fresh Substrate: Ensure the substrate has not expired and has been stored correctly, protected from light. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use a consistent pipetting technique for all wells and plates. |
| Temperature Fluctuations | 1. Ensure Uniform Incubation: Avoid stacking plates during incubation and ensure a stable temperature. |
| Edge Effects | 1. Proper Plate Sealing: Use plate sealers to prevent evaporation during incubations. 2. Avoid Outer Wells: If edge effects persist, avoid using the outermost wells of the plate for samples and standards. |
Quantitative Data on Cross-Reactivity
Obtaining specific quantitative cross-reactivity data for commercial immunoassays for purine metabolites is often challenging, as manufacturers may only state that there is "no significant cross-reactivity" without providing detailed percentages against a panel of related compounds.
For example, studies on anti-guanosine antibodies have shown them to be highly specific, binding to guanosine and single-stranded DNA but not to other nucleosides like adenosine or inosine. However, to ensure the accuracy of your results, it is crucial to experimentally determine the cross-reactivity of your specific antibody with all relevant purine metabolites present in your samples.
The following table template should be used to summarize the data you generate from the cross-reactivity assessment protocol provided below.
Table 1: Example Cross-Reactivity Profile for an Anti-Adenosine Antibody
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| Adenosine | User Determined | 100 |
| Inosine | User Determined | Calculated |
| Guanosine | User Determined | Calculated |
| Hypoxanthine | User Determined | Calculated |
| Xanthine | User Determined | Calculated |
| Uric Acid | User Determined | Calculated |
Cross-Reactivity (%) = (IC50 of Adenosine / IC50 of Compound) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes how to determine the cross-reactivity of an antibody against various purine metabolites. The principle is based on the competition between the metabolite in solution and a metabolite-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody.
Materials:
-
High-binding 96-well microplate
-
Target purine metabolite-protein conjugate (e.g., Adenosine-BSA) for coating
-
Primary antibody specific to the target purine metabolite (e.g., anti-Adenosine antibody)
-
HRP-conjugated secondary antibody (e.g., anti-Rabbit IgG-HRP)
-
Purine metabolite standards (e.g., Adenosine, Inosine, Guanosine, Hypoxanthine, Xanthine)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.5% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the purine metabolite-protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target purine standard and each potential cross-reacting purine metabolite in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the concentration for the target analyte and each potential cross-reactant to generate inhibition curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.
-
Calculate the percent cross-reactivity for each purine metabolite using the formula provided in Table 1.
-
Visualizations
Signaling and Experimental Pathways
Caption: Overview of purine metabolism and adenosine signaling pathways.
Caption: Step-by-step workflow for a competitive ELISA.
Caption: Decision tree for troubleshooting high immunoassay signals.
References
Technical Support Center: Analysis of 2,8-Dihydroxyadenine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,8-dihydroxyadenine (B126177) (2,8-DHA) in plasma. The primary focus is on improving the limit of detection (LOD) and ensuring accurate and reproducible results using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 2,8-DHA in plasma samples.
| Issue | Potential Cause | Recommended Action |
| Low or No Signal for 2,8-DHA | Poor Extraction Recovery: Due to the low solubility of 2,8-DHA, it may precipitate during sample preparation. | - Ensure complete protein precipitation and resuspension of the analyte. Consider vortexing and sonicating the sample after adding the reconstitution solvent.- Optimize the pH of the reconstitution solvent. Basic conditions (e.g., using 10 mM ammonium (B1175870) hydroxide) can improve the solubility of 2,8-DHA.[1][2] |
| Matrix Effects: Components in the plasma matrix can suppress the ionization of 2,8-DHA in the mass spectrometer. | - Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.- Use an isotopically labeled internal standard (e.g., this compound-2-¹³C-1,3-¹⁵N₂) to compensate for matrix effects and variations in instrument response.[1][2] | |
| Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low concentrations of 2,8-DHA. | - Optimize MS parameters, including cone voltage, desolvation temperature, and desolvation flow rate, to maximize the signal for 2,8-DHA.[3] - Ensure the instrument is properly calibrated and maintained. | |
| High Background or Interference Peaks | Contamination: Contamination from solvents, glassware, or the autosampler can introduce interfering peaks. | - Use high-purity solvents and reagents (e.g., LC-MS grade).- Thoroughly clean all glassware and sample vials.- Run blank injections (solvent and extracted blank plasma) to identify the source of contamination. |
| Co-eluting Substances: Other endogenous or exogenous compounds in the plasma may have the same mass-to-charge ratio and retention time as 2,8-DHA. | - Optimize the chromatographic gradient to improve the separation of 2,8-DHA from interfering peaks. - Use multiple reaction monitoring (MRM) with at least two specific transitions for 2,8-DHA to enhance selectivity. | |
| Poor Peak Shape | Suboptimal Chromatography: Issues with the analytical column or mobile phase can lead to peak tailing or fronting. | - Ensure the mobile phase pH is appropriate for the column and analyte.- Use a guard column to protect the analytical column from plasma components. - Check for column degradation or contamination; if necessary, wash or replace the column. |
| Sample Overload: Injecting too much sample can lead to poor peak shape. | - Dilute the sample or reduce the injection volume. | |
| Inconsistent Results (Poor Precision) | Inconsistent Sample Preparation: Variability in sample handling and preparation can lead to inconsistent results. | - Ensure accurate and consistent pipetting, especially when adding the internal standard and precipitation solvent.- Vortex all samples for the same amount of time to ensure consistent mixing. |
| Instrument Instability: Fluctuations in the LC or MS system can cause variability. | - Allow the system to equilibrate fully before starting the analysis.- Monitor system suitability by injecting quality control (QC) samples at regular intervals throughout the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for achieving a low limit of detection for 2,8-DHA in plasma?
A1: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most widely accepted and validated method for the sensitive and specific quantification of 2,8-DHA in biological matrices, including plasma. This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and high sensitivity, enabling the detection of low concentrations of the analyte.
Q2: How can I improve the solubility of 2,8-DHA during sample preparation?
A2: The low solubility of 2,8-DHA is a critical factor. To improve its solubility, it is recommended to use a slightly basic reconstitution solvent after protein precipitation. For instance, 10 mM ammonium hydroxide (B78521) has been shown to be effective in keeping 2,8-DHA in solution.
Q3: What type of internal standard should be used for accurate quantification?
A3: An isotopically labeled internal standard, such as this compound-2-¹³C-1,3-¹⁵N₂, is highly recommended. This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
Q4: What are the typical limit of detection (LOD) and limit of quantification (LOQ) values for 2,8-DHA analysis?
A4: While specific values can vary depending on the instrumentation and method, a validated UPLC-MS/MS method for urinary 2,8-DHA has reported an LOD of 20 ng/mL and a lower limit of quantification (LLOQ) of 100 ng/mL. For plasma, with effective treatment, 2,8-DHA levels can fall below the limit of detection of sensitive assays.
Q5: Can I use a simple protein precipitation method for plasma samples?
A5: Yes, protein precipitation with a solvent like acetonitrile (B52724) is a common and effective first step for preparing plasma samples for 2,8-DHA analysis. However, for very low detection limits, further cleanup using techniques like solid-phase extraction (SPE) may be necessary to minimize matrix effects.
Quantitative Data Summary
The following table summarizes the performance of a validated UPLC-MS/MS method for the analysis of 2,8-DHA in a biological matrix, which can serve as a benchmark for plasma assay development.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 20 ng/mL | Urine | |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | Urine | |
| Calibration Range | 100 - 5000 ng/mL | Urine | |
| Intraday Precision (CV%) | 4.5 - 5.7% | Urine | |
| Intraday Accuracy | -2.0 - 8.5% | Urine |
Experimental Protocols
Detailed Methodology for 2,8-DHA Quantification in Plasma by UPLC-MS/MS
This protocol is a representative example based on commonly cited methodologies for purine (B94841) analysis in plasma and urine.
1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the isotopically labeled internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium hydroxide).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: A standard UPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate 2,8-DHA from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific transitions for 2,8-DHA and its internal standard.
Visualizations
Caption: Metabolic pathway of adenine leading to 2,8-DHA formation in APRT deficiency.
Caption: Experimental workflow for 2,8-DHA analysis in plasma.
Caption: Troubleshooting decision tree for low 2,8-DHA signal.
References
- 1. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snorrisi.hi.is [snorrisi.hi.is]
- 3. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of this compound, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
UPLC-MS/MS Outshines Alternatives for Precise 2,8-Dihydroxyadenine Quantification in Clinical Research
A comprehensive review of current analytical methodologies highlights the superior performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of 2,8-dihydroxyadenine (B126177) (2,8-DHA). This advanced technique offers significant advantages in sensitivity, specificity, and throughput compared to traditional methods, making it the gold standard for the diagnosis and management of adenine (B156593) phosphoribosyltransferase (APRT) deficiency.
APRT deficiency is a rare genetic disorder that leads to the accumulation of 2,8-DHA, resulting in nephrolithiasis and chronic kidney disease.[1][2][3][4] Accurate measurement of 2,8-DHA in biological matrices like urine and plasma is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of treatments such as allopurinol (B61711) or febuxostat (B1672324).[1][2][3][4] While several analytical methods exist, UPLC-MS/MS has emerged as the most robust and reliable option for researchers and clinicians.
Comparative Analysis of 2,8-DHA Quantification Methods
A detailed comparison of a validated UPLC-MS/MS method with alternative techniques reveals its clear superiority in key analytical parameters.
| Parameter | UPLC-MS/MS (Urine)[1] | UPLC-MS/MS (Plasma)[2][3] | Alternative Methods |
| Linearity Range | 100 - 5000 ng/mL | 50 - 5000 ng/mL | Method Dependent |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 50 ng/mL | Generally higher, less sensitive |
| Limit of Detection (LOD) | 20 ng/mL | Not explicitly stated | Generally higher, less sensitive |
| Intra-day Precision (CV%) | 4.5 - 5.7% | < 15% | Variable |
| Inter-day Precision (CV%) | Within ±15% | < 15% | Variable |
| Accuracy | -2.0 to 8.5% | -10.8 to 8.3% | Variable |
| Analysis Time | ~6.5 minutes | Not explicitly stated | Can be significantly longer |
| Specificity | High (mass-based detection) | High (mass-based detection) | Prone to interferences |
Alternative methods for 2,8-DHA analysis include:
-
Urine Microscopy: Used for therapeutic monitoring by assessing 2,8-DHA crystalluria, but it lacks sensitivity.[1][4]
-
Infrared Spectrophotometry and X-ray Crystallography: Recommended for identifying 2,8-DHA in urinary calculi.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Has been used but is generally less sensitive and specific than mass spectrometry-based methods.[1]
-
Capillary Electrophoresis: A fast and simple screening method has been described.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for metabolomic analysis to detect 2,8-DHA.[6]
While these alternatives have their applications, they often lack the sensitivity and specificity required for accurate quantification, especially at low concentrations, and can be more susceptible to interferences from other compounds in the biological matrix. The UPLC-MS/MS method, particularly with the use of an isotopically labeled internal standard, provides absolute quantification with high confidence.[1]
Experimental Protocol: UPLC-MS/MS for Urinary 2,8-DHA Quantification
The following is a detailed methodology for the quantification of 2,8-DHA in urine, based on a validated UPLC-MS/MS assay.[1]
1. Sample Preparation:
-
Urine samples from patients with APRT deficiency are diluted 1:15 (v/v) with 10 mM ammonium (B1175870) hydroxide (B78521) (NH4OH).[1]
-
An internal standard, isotopically labeled this compound (e.g., DHA-2-¹³C-1,3-¹⁵N₂), is added to all samples, calibrators, and quality controls.[1]
2. UPLC System:
-
An ultra-performance liquid chromatography system is used for the separation of the analyte.
3. Mass Spectrometry:
-
A tandem mass spectrometer is used for detection and quantification.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
4. Calibration and Quantification:
-
Calibration standards are prepared by spiking blank urine with known concentrations of 2,8-DHA, ranging from 100 to 5000 ng/mL.[1]
-
Quality control (QC) samples are prepared at low, medium, and high concentrations to ensure the accuracy and precision of the assay.[1]
-
The concentration of 2,8-DHA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
UPLC-MS/MS Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS workflow for 2,8-DHA quantification.
Caption: UPLC-MS/MS workflow for this compound quantification.
References
- 1. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.hi.is [iris.hi.is]
- 3. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of this compound, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast and simple screening method for detection of this compound urolithiasis by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 2,8-Dihydroxyadenine (2,8-DHA) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 2,8-dihydroxyadenine (B126177) (2,8-DHA), a poorly soluble metabolite of adenine (B156593), is crucial for the diagnosis and management of adenine phosphoribosyltransferase (APRT) deficiency. This rare genetic disorder leads to the accumulation of 2,8-DHA, resulting in nephrolithiasis and chronic kidney disease. This guide provides a comprehensive comparison of various analytical methods for 2,8-DHA detection, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their needs.
Overview of Analytical Methods
Several techniques are available for the detection of 2,8-DHA in biological matrices, primarily in urine and plasma, as well as for the analysis of kidney stones. These methods range from highly sensitive and specific liquid chromatography-mass spectrometry techniques to more traditional methods like infrared spectroscopy. The choice of method often depends on the specific application, required sensitivity, and the nature of the sample.
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics of the most prominent and well-validated method, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 2,8-DHA in urine and plasma. Data for other methods are less standardized and are discussed in their respective sections.
| Parameter | UPLC-MS/MS (Urine) | UPLC-MS/MS (Plasma) |
| Limit of Detection (LOD) | 20 ng/mL[1] | Not explicitly stated, but quantification range starts at 50 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL[1][2] | 50 ng/mL |
| Calibration Range | 100 - 5000 ng/mL[1][2] | 50 - 5000 ng/mL |
| Intra-day Precision (%CV) | 4.5 - 5.7%[2] | < 15% |
| Inter-day Precision (%CV) | Within ±15%[2] | < 15% |
| Intra-day Accuracy | -2.0 - 8.5%[2] | -10.8 to 8.3% |
| Inter-day Accuracy | Within ±15%[2] | Not explicitly stated |
| Analysis Time | Approximately 6.5 minutes[1][2] | Not explicitly stated |
Detailed Methodologies
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and specific method for the quantification of 2,8-DHA in biological fluids.[2][3] It has been successfully developed and validated for both urine and plasma samples, making it a gold standard for clinical and research applications.[2][4]
Principle: This technique separates 2,8-DHA from other components in the sample using UPLC, followed by detection and quantification using tandem mass spectrometry. The use of an isotopically labeled internal standard ensures high accuracy and precision.[1][2]
Advantages:
-
High sensitivity and specificity.
-
High-throughput capabilities.[2]
Disadvantages:
-
Requires sophisticated and expensive instrumentation.
-
Requires skilled personnel for operation and data analysis.
Experimental Protocol (Urine): [2]
-
Sample Preparation: Urine samples are diluted (e.g., 1:15 v/v) with 10 mM ammonium (B1175870) hydroxide.[1][2] An internal standard (isotopically labeled 2,8-DHA) is added.
-
Chromatography:
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) with the same acid as mobile phase B.
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute 2,8-DHA.
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of the transition from the precursor ion of 2,8-DHA to a specific product ion.
-
Experimental Protocol (Plasma): [4]
-
Sample Preparation: Plasma samples undergo protein precipitation using a solvent like acetonitrile, followed by evaporation of the supernatant. The residue is then reconstituted in a suitable solvent.
-
Chromatography and Mass Spectrometry: The instrumental parameters are similar to those used for urine analysis, with potential modifications to the gradient and MRM transitions to optimize for the plasma matrix.
High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection
HPLC with UV detection has been described for the analysis of urinary 2,8-DHA.[2] While less sensitive and specific than MS detection, it can be a viable alternative in laboratories without access to mass spectrometers.
Principle: HPLC separates 2,8-DHA from other urinary components. The concentration is then determined by its absorbance of ultraviolet light at a specific wavelength. Electrochemical detection offers an alternative detection method.
Advantages:
-
More widely available and less expensive than UPLC-MS/MS.
-
Relatively straightforward to operate.
Disadvantages:
-
Lower sensitivity and specificity compared to MS detection.
-
Longer analysis times (e.g., 30 minutes).[2]
-
Potential for interference from other compounds in the sample.
Experimental Protocol: Detailed, step-by-step protocols for HPLC-UV analysis of 2,8-DHA are not as readily available in recent literature as those for UPLC-MS/MS. However, a general approach would involve:
-
Sample Preparation: Urine samples may require a clean-up step, such as solid-phase extraction, to remove interfering substances.
-
Chromatography: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection is performed at the wavelength of maximum absorbance for 2,8-DHA.
Capillary Electrophoresis (CE)
Capillary electrophoresis has been utilized for the rapid screening of 2,8-DHA in urine.[5][6]
Principle: This technique separates molecules based on their charge and size in a capillary filled with an electrolyte solution under the influence of a high voltage.
Advantages:
-
Fast analysis time (e.g., within 8 minutes).[5]
-
Requires minimal sample preparation (untreated urine can be used).[5]
-
High separation efficiency.
Disadvantages:
Experimental Conditions: [5][6]
-
Buffer: Phosphate buffer at pH 3.0 or sodium tetraborate (B1243019) buffer.[5][6]
-
Separation Voltage: A high voltage is applied across the capillary.
-
Detection: UV detection.
Infrared (IR) Spectroscopy and X-ray Crystallography
These methods are primarily used for the qualitative identification of 2,8-DHA in kidney stones.[7][8]
Principle:
-
IR Spectroscopy: Identifies substances based on the absorption of infrared radiation, which causes molecular vibrations. The resulting spectrum is a unique "fingerprint" of the compound. Fourier Transform Infrared (FTIR) spectroscopy is the most commonly used method.[7]
-
X-ray Crystallography: Determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam passed through the crystal.
Advantages:
-
Recommended for the definitive identification of 2,8-DHA in urinary calculi.[2]
Disadvantages:
-
Primarily qualitative, not quantitative.
-
Requires a solid sample (kidney stone).
-
Risk of misidentification of 2,8-DHA stones by IR spectroscopy has been reported, emphasizing the need for confirmation by other methods.[7][9]
Experimental Protocol (FTIR): [10]
-
Sample Preparation: The kidney stone is washed, dried, and powdered. A small amount of the powder is mixed with potassium bromide (KBr) and pressed into a transparent pellet.
-
Analysis: The pellet is placed in the beam of an FTIR spectrometer, and the spectrum is recorded.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for 2,8-DHA detection and the metabolic pathway leading to its formation.
Caption: General experimental workflow for 2,8-DHA detection.
Caption: Metabolic pathway of adenine to 2,8-DHA in APRT deficiency.
Conclusion
The choice of an analytical method for 2,8-DHA detection is contingent on the specific research or clinical question. For accurate and sensitive quantification in biological fluids, UPLC-MS/MS stands out as the superior method. However, for qualitative analysis of kidney stones or for screening purposes in settings with limited resources, techniques like FTIR and capillary electrophoresis can be valuable tools. It is imperative for researchers to be aware of the advantages and limitations of each method to ensure reliable and meaningful results in the study and management of APRT deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative UPLC-MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of this compound, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fast and simple screening method for detection of this compound urolithiasis by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of purines including this compound in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are conventional stone analysis techniques reliable for the identification of this compound kidney stones? A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,8-Dihydroxyadeninuria-induced progressive renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.hi.is [iris.hi.is]
- 10. FT-IR Analysis of Urinary Stones: A Helpful Tool for Clinician Comparison with the Chemical Spot Test - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating 2,8-Dihydroxyadenine and Uric Acid Crystals in Urine
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Distinguishing between 2,8-dihydroxyadenine (B126177) (2,8-DHA) and uric acid crystals in urine sediment is a critical diagnostic step, often indicating vastly different underlying pathologies. While both are products of purine (B94841) metabolism, their clinical implications diverge significantly. Misidentification can lead to delayed or inappropriate treatment, particularly in the case of 2,8-DHA crystalluria, a hallmark of the rare genetic disorder adenine (B156593) phosphoribosyltransferase (APRT) deficiency. This guide provides a comprehensive comparison of these two crystal types, offering detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in their accurate identification.
Introduction
Uric acid crystals are a relatively common finding in urine and can be associated with conditions like gout, kidney stones, and metabolic syndrome[1][2]. In contrast, 2,8-DHA crystals are indicative of APRT deficiency, an autosomal recessive disorder[3][4]. In APRT deficiency, the enzyme responsible for salvaging adenine is non-functional, leading to the conversion of adenine into the highly insoluble 2,8-DHA by xanthine (B1682287) oxidase[4][5]. This accumulation can cause recurrent kidney stones, chronic kidney disease, and even end-stage renal failure if left untreated[4][5][6]. Early and accurate diagnosis of 2,8-DHA crystalluria is therefore paramount, as effective treatment with xanthine oxidase inhibitors like allopurinol (B61711) can prevent or reverse renal damage[3][7].
Comparative Analysis of Crystal Properties
A multi-faceted approach, combining microscopic examination with biochemical and instrumental analysis, is essential for definitive identification. The following table summarizes the key distinguishing features of 2,8-DHA and uric acid crystals.
| Feature | This compound (2,8-DHA) Crystals | Uric Acid Crystals |
| Morphology (Light Microscopy) | Round, reddish-brown to yellow-brown, with a central density, radiating spicules, and a dark outline. Often form spherical aggregates.[7][8][9] | Pleomorphic: diamond, barrel, plate-like, or rosette shapes. Typically yellow or orange-brown.[1] |
| Polarized Light Microscopy | Exhibit a characteristic central "Maltese cross" pattern of birefringence.[4][8][10] | Birefringent, but do not typically show a "Maltese cross" pattern.[11] |
| Urine pH | Formation is largely independent of urine pH.[12] | Formation is favored in acidic urine (pH < 5.5).[2][11][13] |
| Solubility | Insoluble in 10% acetic acid.[7] | Soluble in alkaline solutions, but insoluble in acid. |
| Clinical Significance | Pathognomonic for adenine phosphoribosyltransferase (APRT) deficiency.[14][15] | Associated with hyperuricemia, gout, kidney stones, and high purine diet.[1][2] |
| Radiology | Stones are typically radiolucent.[3] | Stones are radiolucent.[6] |
Experimental Protocols
Accurate differentiation relies on standardized laboratory procedures. Below are detailed protocols for key identification methods.
Protocol 1: Urine Sediment Microscopy
Objective: To observe the morphology and birefringence of urinary crystals.
Materials:
-
Freshly voided urine sample
-
Centrifuge
-
Conical centrifuge tubes
-
Microscope slides and coverslips
-
Light microscope with polarizing filters
Procedure:
-
Centrifuge 10-15 mL of the urine sample at 2000 rpm for 5 minutes.
-
Decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom of the tube.
-
Resuspend the sediment by gently flicking the tube.
-
Place one drop of the resuspended sediment onto a clean microscope slide and cover with a coverslip.
-
Examine the slide under low (10x) and high (40x) power using a standard light microscope.
-
Observe the shape, color, and aggregation of any crystals present.
-
Switch to polarized light microscopy and observe for birefringence and characteristic patterns, such as the "Maltese cross" for 2,8-DHA crystals.
Protocol 2: Solubility Test
Objective: To differentiate crystals based on their solubility in acetic acid.
Materials:
-
Urine sediment slide prepared as in Protocol 1
-
10% acetic acid solution
-
Dropper
Procedure:
-
Identify the crystals of interest under the microscope.
-
Place a drop of 10% acetic acid at the edge of the coverslip.
-
Draw the acid under the coverslip by placing a piece of absorbent paper at the opposite edge.
-
Continuously observe the crystals as the acid flows over them.
-
Observation: 2,8-DHA crystals will remain undissolved, while ammonium (B1175870) urate crystals, which can sometimes be confused with 2,8-DHA, will dissolve.[7]
Protocol 3: Infrared Spectroscopy (IR) Analysis
Objective: To definitively identify the chemical composition of urinary crystals or stones.
Materials:
-
Isolated urinary crystals or stone fragments
-
Fourier Transform Infrared (FTIR) spectrometer
-
Potassium bromide (KBr) for pellet preparation (if required by the instrument)
Procedure:
-
Isolate the crystals from the urine sediment by centrifugation and washing with distilled water.
-
Thoroughly dry the isolated crystals.
-
Prepare the sample according to the FTIR spectrometer's instructions. This may involve creating a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Acquire the infrared spectrum of the sample.
-
Compare the obtained spectrum with a reference library of spectra for known urinary stone components.
-
Interpretation: The unique spectral fingerprint will confirm the presence of 2,8-DHA or uric acid. Standard chemical analysis is insufficient as it cannot differentiate 2,8-DHA from uric acid.[10][12][14]
Diagnostic Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for differential diagnosis and the underlying metabolic pathway leading to the formation of 2,8-DHA.
Caption: Figure 1. A flowchart illustrating the decision-making process for distinguishing 2,8-DHA from uric acid crystals.
Caption: Figure 2. The metabolic fate of adenine in the presence and absence of functional APRT enzyme.
Conclusion
The accurate identification of urinary crystals is fundamental for diagnosing and managing underlying metabolic disorders. While 2,8-DHA and uric acid crystals can present diagnostic challenges, a systematic approach utilizing microscopy, solubility tests, and definitive instrumental analysis such as infrared spectroscopy can provide a clear differentiation. Recognizing the distinct characteristics of 2,8-DHA crystals is particularly crucial for the early diagnosis of APRT deficiency, enabling timely therapeutic intervention to prevent irreversible kidney damage. This guide serves as a valuable resource for the scientific community to enhance diagnostic accuracy and improve patient outcomes.
References
- 1. Urine Crystals: Types, Causes, and More [healthline.com]
- 2. levels.com [levels.com]
- 3. Orphanet: Adenine phosphoribosyltransferase deficiency [orpha.net]
- 4. Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Urinary Crystals Identification and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjnu.org [wjnu.org]
- 11. Uric Acid Crystals in Urine: Key Visual Signs - Liv Hospital [int.livhospital.com]
- 12. Imaging Characteristics of this compound Stones: Review of a Rare Disorder | Fram | World Journal of Nephrology and Urology [wjnu.org]
- 13. Uric Acid Crystals - Glossary - Better Understanding Health Issues | Biron [biron.com]
- 14. Adenine phosphoribosyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Cross-Validation of 2,8-Dihydroxyadenine Assays: A Comparative Guide for Researchers
A detailed comparison of analytical methods for the quantification of 2,8-dihydroxyadenine (B126177) (2,8-DHA), a critical biomarker for the diagnosis and management of Adenine (B156593) Phosphoribosyltransferase (APRT) deficiency. This guide provides an objective analysis of current assay methodologies, supported by experimental data, to aid researchers, clinicians, and drug development professionals in selecting the most appropriate technique.
The accurate measurement of this compound (2,8-DHA) in biological matrices, primarily urine, is essential for the diagnosis and therapeutic monitoring of APRT deficiency, a rare autosomal recessive disorder. This condition leads to the accumulation of the poorly soluble 2,8-DHA, resulting in nephrolithiasis and potential renal failure. While various analytical methods have been employed for 2,8-DHA quantification, a comprehensive cross-laboratory validation remains a challenge. This guide compares the performance of the current gold standard, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Analysis of Assay Performance
The selection of an appropriate assay for 2,8-DHA quantification depends on a variety of factors, including sensitivity, accuracy, precision, and sample throughput. The following table summarizes the available quantitative data for the most commonly cited methods. It is important to note that comprehensive, validated performance data for HPLC-UV and Capillary Electrophoresis are not as readily available in the peer-reviewed literature as for the more modern UPLC-MS/MS method.
| Parameter | UPLC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 20 ng/mL[1] | Not consistently reported | 5 µM[2][3] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | Not consistently reported | 20 µM[2] |
| Calibration Range | 100 - 5000 ng/mL | Not consistently reported | 20 - 2000 µM |
| Intra-day Precision (%CV) | 4.5 - 8.3% | Not consistently reported | Not consistently reported |
| Inter-day Precision (%CV) | 3.4 - 7.8% | Not consistently reported | Not consistently reported |
| Intra-day Accuracy (%Bias) | -2.0 - 8.5% | Not consistently reported | Not consistently reported |
| Inter-day Accuracy (%Bias) | -4.6 - 4.4% | Not consistently reported | Not consistently reported |
| Analysis Run Time | ~6.5 minutes | ~30 minutes | ~8 minutes |
Note: The lack of comprehensive validation data for HPLC-UV and CE methods in the available literature makes a direct and complete comparison with the UPLC-MS/MS method challenging. The data for UPLC-MS/MS is derived from a fully validated assay, highlighting its robustness and reliability for clinical applications.
Experimental Protocols: A Closer Look at the Methodologies
Detailed and validated experimental protocols are crucial for the reproducibility and reliability of any analytical assay. This section provides an overview of the methodologies for the key experiments cited.
UPLC-MS/MS: The Gold Standard
The UPLC-MS/MS method has emerged as the preferred technique for 2,8-DHA quantification due to its high sensitivity, specificity, and throughput.
Sample Preparation:
-
Urine samples are diluted (e.g., 1:15 v/v) with 10 mM ammonium (B1175870) hydroxide.
-
An isotopically labeled internal standard (e.g., this compound-2-¹³C-1,3-¹⁵N₂) is added to the diluted sample to correct for matrix effects and variations in instrument response.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 100 x 2.1 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 2 mM ammonium acetate (B1210297) in water, pH 5.7) and mobile phase B (e.g., 2 mM ammonium acetate in acetonitrile/water) is used for separation.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo TQ-S) is operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
Data Analysis: The concentration of 2,8-DHA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation:
-
Urine samples may require a clean-up step, such as solid-phase extraction, to remove interfering substances.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at a wavelength specific for 2,8-DHA.
Challenges: This method is reported to require computer-aided data analysis and has a significantly longer analytical run time of approximately 30 minutes. The lack of a readily available, validated protocol with comprehensive performance data is a significant limitation.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a faster analysis time compared to traditional HPLC-UV. However, reproducibility can be a challenge, and the available literature often describes methods for relative quantification rather than absolute quantification.
Methodology Overview:
-
Sample Preparation: Urine samples can often be analyzed directly after dilution in a buffer.
-
Separation: Separation is achieved in a fused-silica capillary based on the electrophoretic mobility of the analytes in an electric field. A phosphate (B84403) buffer at a low pH (e.g., 3.0) is used.
-
Detection: UV detection is typically employed.
Performance: A reported method has a limit of detection of 5 µM and a quantification range of 20 to 2000 µM, with an analysis time of under 8 minutes. While fast, challenges in reproducibility, particularly with UV detection where peak identification relies on migration time, have been noted.
Mandatory Visualization: Workflows and Pathways
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for 2,8-DHA quantification by UPLC-MS/MS.
References
- 1. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of purines including this compound in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Establishing "Reference Intervals" for 2,8-Dihydroxyadenine in Healthy Populations: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2,8-Dihydroxyadenine (B126177) (2,8-DHA), a critical biomarker for the diagnosis and management of Adenine (B156593) Phosphoribosyltransferase (APRT) deficiency. A key takeaway is that for healthy individuals, the reference interval for 2,8-DHA is considered "not detectable" by current sensitive analytical methods. Its presence in urine is indicative of a pathological state, specifically APRT deficiency.
The Concept of a Reference Interval for 2,8-DHA
In typical clinical chemistry, a reference interval encompasses a range of values (usually the central 95%) found in a healthy population. However, 2,8-DHA is not a normal product of human metabolism. It is formed when adenine is metabolized by xanthine (B1682287) dehydrogenase in the absence of functional APRT, an enzyme crucial for the purine (B94841) salvage pathway[1][2][3]. In healthy individuals with a functional APRT enzyme, adenine is efficiently recycled, and therefore, 2,8-DHA is not produced in any significant or detectable amount[4].
Therefore, the "reference interval" for 2,8-DHA in a healthy population is effectively zero or below the limit of detection of the analytical method employed[5]. Any detectable level of 2,8-DHA in urine is considered abnormal and warrants further investigation for APRT deficiency.
Comparison of Analytical Methods for 2,8-DHA Quantification
The accurate detection and quantification of 2,8-DHA are paramount for the diagnosis of APRT deficiency and for monitoring the efficacy of treatment with xanthine dehydrogenase inhibitors like allopurinol (B61711) or febuxostat. While several methods have been developed, they vary in sensitivity, specificity, and throughput.
| Analytical Method | Principle | Sample Type | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Throughput | Key Advantages | Key Disadvantages |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry | Urine | 20 ng/mL | 100 ng/mL | High | High sensitivity and specificity, rapid analysis time (approx. 6.5 min per sample) | Requires sophisticated instrumentation and expertise. |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | Urine | Not explicitly stated, but generally less sensitive than MS/MS. | Not explicitly stated. | Moderate | More widely available than MS/MS. | Lower sensitivity and potential for interference from other urine components. |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge and size in a capillary. | Urine | Not explicitly stated, but capable of detecting pathological levels. | Not explicitly stated. | Moderate | Fast analysis time (approx. 8 min), simple sample preparation (direct urine injection). | May have lower sensitivity compared to UPLC-MS/MS. |
| Infrared Spectroscopy (IR) / X-ray Crystallography | Analysis of the molecular vibrations or crystal structure. | Kidney Stones | Not applicable for quantification in urine. | Not applicable. | Low | Gold standard for identifying 2,8-DHA in kidney stones. | Only applicable for stone analysis, not for routine monitoring of urinary excretion. Prone to misidentification by inexperienced laboratories. |
| Urine Microscopy | Microscopic examination of urine sediment for crystals. | Urine | Not quantitative. | Not applicable. | Low | Can be indicative of APRT deficiency if characteristic round, brown crystals are observed. | Lacks sensitivity, and crystals can be missed or misidentified. |
Experimental Protocols
Quantitative UPLC-MS/MS Assay for Urinary 2,8-DHA
This method is currently considered the most robust and sensitive for the quantification of 2,8-DHA in urine.
a. Sample Preparation:
-
Urine samples are diluted 1:15 (v/v) with 10 mM ammonium (B1175870) hydroxide (B78521) (NH4OH) to ensure 2,8-DHA remains soluble.
-
50 μL of the diluted urine is transferred to a 96-well plate.
-
100 μL of 10 mM NH4OH is added.
-
50 μL of an internal standard working solution (isotopically labeled 2,8-DHA, e.g., this compound-2-¹³C-1,3-¹⁵N₂) is added.
-
The plate is mixed for 3 minutes and then centrifuged at 3100 rpm for 10 minutes at 4°C.
-
The supernatant is then injected into the UPLC-MS/MS system.
b. UPLC-MS/MS System and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., ultrapure water with 0.4% formic acid) and an organic phase (e.g., methanol/water 50/50) is often employed.
-
Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
c. Quantification:
-
A calibration curve is generated using known concentrations of 2,8-DHA standards.
-
The concentration of 2,8-DHA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The calibration range is typically 100 to 5000 ng/mL.
Capillary Zone Electrophoresis (CZE) for 2,8-DHA Screening
A rapid screening method that requires minimal sample preparation.
a. Sample Preparation:
-
Urine samples can be directly injected without pre-treatment.
b. CZE System and Conditions:
-
Capillary: Uncoated fused-silica capillary.
-
Buffer: Phosphate buffer at a low pH (e.g., pH 3.0).
-
Detection: UV detection at a wavelength where 2,8-DHA has a characteristic absorbance.
-
Separation Voltage: A high voltage is applied across the capillary to achieve separation.
c. Identification:
-
2,8-DHA is identified by its migration time and characteristic UV spectrum compared to a standard.
Visualizations
Conclusion
The establishment of a reference interval for 2,8-DHA in healthy populations is straightforward: it should be undetectable. The presence of 2,8-DHA is a clear indicator of APRT deficiency. For accurate and sensitive detection and quantification, UPLC-MS/MS is the method of choice, offering high specificity and the ability to monitor treatment effectiveness. While other methods exist, they may not offer the same level of performance. This guide provides the necessary information for researchers and clinicians to select the appropriate analytical method for their needs in the context of diagnosing and managing this rare genetic disorder.
References
- 1. wjgnet.com [wjgnet.com]
- 2. researchgate.net [researchgate.net]
- 3. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - Indian Journal of Nephrology [indianjnephrol.org]
- 4. Urinary this compound excretion in patients with adenine phosphoribosyltransferase deficiency, carriers and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Purine Metabolite Solubility in Artificial Urine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of purine (B94841) metabolites in urine is critical for advancing research in areas such as gout, kidney stone formation, and the development of novel therapeutics. This guide provides a comparative analysis of the solubility of key purine metabolites—uric acid, xanthine, and hypoxanthine—in artificial urine, supported by experimental data and detailed protocols.
The intricate process of purine metabolism results in several key metabolites that are excreted through urine. The solubility of these compounds in urine is a crucial factor in maintaining normal physiological conditions. When solubility limits are exceeded, it can lead to the precipitation of crystals, contributing to health issues like nephrolithiasis (kidney stones). This guide offers a comprehensive overview of the comparative solubility of uric acid, xanthine, and hypoxanthine, providing valuable insights for researchers studying the metabolic pathways and developing interventions for related disorders.
Comparative Solubility of Purine Metabolites
The solubility of purine metabolites in urine is not constant; it is significantly influenced by factors such as pH, temperature, and the presence of other organic compounds. Of these, pH is a primary determinant, especially for uric acid.
| Purine Metabolite | Solubility in Artificial Urine (at 37°C) | Key Influencing Factors |
| Uric Acid | Highly pH-dependent. Ranges from approximately 6 mg/dL at pH below 6.6 to as high as 220 mg/dL at pH 7.0 for short-term incubations.[1] | pH is the most critical factor; solubility markedly increases with a rise in pH.[1] The presence of sodium ions can also influence the crystallization of monosodium urate. |
| Xanthine | Relatively independent of urinary pH. A study reported a final concentration of 500 mg/L (50 mg/dL) was used for crystallization studies in synthetic urine at pH 6.0. | Solubility is not significantly affected by pH changes within the typical urinary range. |
| Hypoxanthine | Sparingly soluble in aqueous buffers. While specific data in artificial urine is limited, its solubility in a 1:3 DMSO:PBS (pH 7.2) solution is approximately 0.25 mg/mL (25 mg/dL). | The presence of other solutes in the complex matrix of artificial urine may influence its solubility. |
Note: The provided solubility values are based on different studies and experimental conditions. Direct comparative studies under identical artificial urine composition, temperature, and a wide pH range are limited.
Visualizing the Purine Degradation Pathway
The following diagram illustrates the metabolic pathway leading to the production of uric acid from purine nucleotides, highlighting the key metabolites discussed in this guide.
References
2,8-Dihydroxyadenine: A Definitive Biomarker for a Treatable Form of Renal Failure
A Comparison Guide for Researchers and Drug Development Professionals
Executive Summary
2,8-dihydroxyadenine (B126177) (2,8-DHA) is a purine (B94841) metabolite that, when present in urine, serves as a highly specific and sensitive biomarker for adenine (B156593) phosphoribosyltransferase (APRT) deficiency, a rare and underdiagnosed genetic disorder that leads to nephrolithiasis, chronic kidney disease (CKD), and ultimately, renal failure. Unlike conventional biomarkers that predict the risk of progression of CKD from various causes, urinary 2,8-DHA is a pathognomonic marker, directly indicating a treatable underlying metabolic defect. This guide provides a comparative analysis of 2,8-DHA against standard and emerging biomarkers for renal failure, details the experimental protocols for its detection, and illustrates the key pathways and workflows.
The Pathophysiological Role of this compound
In healthy individuals, the enzyme adenine phosphoribosyltransferase (APRT) salvages adenine by converting it to adenosine (B11128) monophosphate (AMP). In individuals with APRT deficiency, this pathway is blocked. As a result, adenine is shunted to an alternative metabolic route where it is oxidized by xanthine (B1682287) dehydrogenase, first to 8-hydroxyadenine (B135829) and then to this compound (2,8-DHA)[1]. 2,8-DHA is poorly soluble in urine at physiological pH, leading to its precipitation and the formation of crystals. These crystals can aggregate to form kidney stones and can also deposit in the renal tubules and interstitium, causing chronic inflammation, fibrosis, and progressive loss of kidney function, a condition known as 2,8-DHA nephropathy[2][3]. If left untreated, this condition can lead to end-stage renal disease (ESRD)[4].
References
- 1. Recurrent this compound nephropathy: a rare but preventable cause of renal allograft failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of Kidney Injury in this compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case of 2,8-DHA crystalline nephropathy caused by adenine phosphoribosyltransferase deficiency: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Distinguishing 2,8-Dihydroxyadenine from Uric Acid Stones: A Comparative Guide Using FTIR Spectroscopy
For Immediate Release
A definitive guide for researchers and clinicians on the Fourier-transform infrared (FTIR) spectroscopic analysis of 2,8-dihydroxyadenine (B126177) (2,8-DHA) and uric acid renal stones. This publication provides a comprehensive comparison of their spectral characteristics, detailed experimental protocols, and visual aids to ensure accurate identification and inform targeted therapeutic strategies.
The misidentification of this compound (2,8-DHA) stones as the more common uric acid stones is a significant challenge in clinical practice, potentially leading to incorrect treatment and adverse patient outcomes.[1][2] Both are products of purine (B94841) metabolism, but their formation pathways and clinical management differ substantially. Fourier-transform infrared (FTIR) spectroscopy offers a rapid and reliable method for the precise identification of kidney stone components.[3][4] This guide presents a detailed comparison of the FTIR spectra of 2,8-DHA and uric acid stones, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their accurate differentiation.
Unveiling Molecular Fingerprints: A Comparative Analysis of FTIR Spectra
FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the vibrational modes of its molecular bonds. Each molecule possesses a unique "fingerprint" spectrum, allowing for its precise identification. The key to differentiating 2,8-DHA and uric acid stones lies in the distinct absorption bands corresponding to their different functional groups.
A critical distinguishing feature for 2,8-DHA is the presence of a primary amine group (-NH₂), which gives rise to a characteristic double peak in the N-H stretching region of the spectrum, typically observed at approximately 3345 cm⁻¹ and 3263 cm⁻¹. Uric acid, lacking this primary amine, does not exhibit this feature. Conversely, uric acid stones show prominent peaks around 1650 cm⁻¹ and 1430 cm⁻¹, corresponding to C=O (carbonyl) and C-N (carbon-nitrogen) stretching vibrations, respectively. The dihydrate form of uric acid will also display broad bands in the 3200–3500 cm⁻¹ range due to O-H stretching of water molecules.
Below is a table summarizing the characteristic FTIR absorption peaks for both 2,8-DHA and uric acid stones, compiled from spectral data.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | This compound (2,8-DHA) | Uric Acid |
| ~3345 | N-H Asymmetric Stretch (primary amine) | ✓ | |
| ~3263 | N-H Symmetric Stretch (primary amine) | ✓ | |
| 3200-3500 | O-H Stretch (water of hydration) | ✓ (dihydrate form) | |
| ~1650 | C=O Stretch (carbonyl) | ✓ | ✓ |
| ~1430 | C-N Stretch | ✓ | |
| Fingerprint Region | Complex vibrations unique to the molecule | ✓ | ✓ |
Note: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions unique to each molecule and is crucial for definitive identification by spectral library matching.
Experimental Protocols for Accurate Stone Analysis
The following outlines a standard protocol for the analysis of renal stones using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and efficient method.
1. Sample Preparation:
-
The received kidney stone is first washed with deionized water to remove any surface contaminants and then dried thoroughly.
-
For larger stones, it is crucial to analyze different sections (core, inner layers, and surface) separately to identify variations in composition.
-
A small, representative portion of the stone is carefully pulverized into a fine, homogeneous powder using an agate mortar and pestle.
2. ATR-FTIR Analysis:
-
A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Consistent and firm pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is then compared against a comprehensive spectral library of known kidney stone components for identification.
Visualizing the Molecular and Methodological Landscape
To further clarify the distinctions and processes involved, the following diagrams illustrate the chemical structures of 2,8-DHA and uric acid, and the experimental workflow for FTIR stone analysis.
The accurate identification of 2,8-DHA and uric acid stones is paramount for effective patient care. The application of FTIR spectroscopy, guided by the comparative data and protocols presented here, provides a robust framework for distinguishing these two clinically significant types of renal calculi. This enables clinicians to implement appropriate therapeutic interventions, such as the use of allopurinol (B61711) for 2,8-DHA stones, and to provide targeted advice on diet and lifestyle to prevent recurrence.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 2, 8 Dihydroxyadenine urolithiasis: A case report and review of literature - Indian Journal of Nephrology [indianjnephrol.org]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR Analysis of Urinary Stones: A Helpful Tool for Clinician Comparison with the Chemical Spot Test - PMC [pmc.ncbi.nlm.nih.gov]
differentiating 2,8-Dihydroxyadenine from other radiolucent stones
A definitive diagnosis of 2,8-dihydroxyadenine (B126177) (2,8-DHA) urolithiasis, a rare and often underdiagnosed condition, is crucial for preventing progressive kidney disease. Caused by a deficiency of the enzyme adenine (B156593) phosphoribosyltransferase (APRT), 2,8-DHA stones are a form of radiolucent calculi that can be mistaken for more common types, such as uric acid stones.[1][2] Accurate differentiation from other radiolucent stones, including uric acid, cystine, and xanthine (B1682287) stones, is paramount for appropriate patient management and treatment.[3] This guide provides a comprehensive comparison of these stone types, detailing their distinguishing characteristics and the analytical methods for their identification.
Comparative Analysis of Radiolucent Stones
A summary of the key differentiating features of 2,8-DHA and other common radiolucent stones is presented in the table below. This quantitative and qualitative data is essential for researchers and clinicians in the differential diagnosis of urolithiasis.
| Feature | This compound (2,8-DHA) | Uric Acid | Cystine | Xanthine |
| Appearance | Reddish-brown, rough, friable[4][5] | Yellowish, smooth, hard[1][4] | Waxy yellow, smooth or rough[3] | Yellowish-brown, smooth |
| Radiopacity | Radiolucent[1] | Radiolucent[6] | Faintly radiopaque | Radiolucent[4] |
| Urine pH | Independent of pH[1] | Typically acidic (<5.5)[6][7] | Often acidic, but can form at higher pH | Acidic |
| Crystal Morphology | Round, reddish-brown with central Maltese cross pattern under polarized light[4][5] | Pleomorphic (diamond, rhombic, needle-shaped)[8] | Hexagonal, colorless plates[9] | Amorphous or bipyramidal crystals |
| Underlying Condition | Adenine phosphoribosyltransferase (APRT) deficiency[1] | Hyperuricemia, gout, metabolic syndrome[6] | Cystinuria (genetic disorder of amino acid transport)[10] | Xanthinuria (genetic disorder of xanthine oxidase deficiency)[4][11] |
| Urinary Excretion | High levels of 2,8-DHA (e.g., 816-1649 mg/24h in some patients)[12][13] | High levels of uric acid | High levels of cystine (>400 mg/day)[14] | High levels of xanthine |
Experimental Protocols for Differentiation
Accurate identification of 2,8-DHA stones relies on specific laboratory techniques. The following are detailed protocols for the most critical analytical methods.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is considered the gold standard for kidney stone analysis, providing a unique molecular fingerprint of the stone's composition.[15]
Protocol:
-
Sample Preparation:
-
Thoroughly wash the stone with distilled water to remove any contaminants and dry it in an incubator.[13]
-
Grind a small portion of the stone into a fine, homogeneous powder using an agate mortar and pestle.[13]
-
For the KBr pellet technique, mix approximately 0.1-0.5 mg of the powdered stone with 200 mg of dry potassium bromide (KBr).[12]
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the powdered sample directly onto the ATR crystal.[16]
-
-
Data Acquisition:
-
Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 64) at a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.[12]
-
-
Data Analysis:
Urine Microscopy
Microscopic examination of urine sediment can provide rapid, presumptive evidence of 2,8-DHA crystalluria.
Protocol:
-
Sample Preparation:
-
Microscopic Examination:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This high-throughput assay allows for the absolute quantification of 2,8-DHA in urine, which is valuable for both initial diagnosis and monitoring treatment efficacy.[15][19]
Protocol:
-
Sample Preparation:
-
Dilute urine samples with 10 mM ammonium (B1175870) hydroxide. A 1:15 dilution has been shown to be effective.[19]
-
Spike the diluted sample with an isotopically labeled internal standard of 2,8-DHA for accurate quantification.[19]
-
-
Chromatographic Separation and Mass Spectrometric Detection:
-
Inject the prepared sample into a UPLC system for rapid separation of urinary components.
-
Couple the UPLC to a tandem mass spectrometer for sensitive and specific detection of 2,8-DHA and the internal standard.
-
The analysis can be completed in under 7 minutes per sample.[19]
-
-
Data Analysis:
-
Quantify the concentration of 2,8-DHA in the urine sample by comparing the peak area of the analyte to that of the internal standard.
-
A calibration curve is used to determine the absolute concentration, with a typical range of 100 to 5000 ng/mL.[19]
-
Visualizing the Metabolic and Diagnostic Pathways
To further aid in the understanding of 2,8-DHA urolithiasis, the following diagrams illustrate the underlying metabolic defect and the clinical workflow for diagnosis.
Caption: Metabolic pathway leading to 2,8-DHA formation in APRT deficiency.
Caption: Diagnostic workflow for differentiating radiolucent stones.
References
- 1. Xanthine Stones – Dragonfly [dragonflyscan.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. rhodosurology.gr [rhodosurology.gr]
- 5. CT, US and MRI of xanthine urinary stones: in-vitro and in-vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uric Acid Nephrolithiasis: A Systemic Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidemiology and Clinical Pathophysiology of Uric Acid Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystals in Urine: MedlinePlus Medical Test [medlineplus.gov]
- 9. Urinalysis Microscopic Exam – Human Bio Media [humanbiomedia.org]
- 10. Cystine Kidney Stones | National Kidney Foundation [kidney.org]
- 11. Hereditary xanthinuria type 1 (Concept Id: C0268118) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 12. nicoletcz.cz [nicoletcz.cz]
- 13. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative UPLC-MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. ftir.cz [ftir.cz]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Quantitative UPLC–MS/MS assay of urinary this compound for diagnosis and management of adenine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,8-Dihydroxyadenine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While 2,8-Dihydroxyadenine is an endogenous metabolite, in a laboratory context, it must be treated as a chemical with potential hazards. The absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions necessitates a cautious approach based on general principles of hazardous waste management and information available for structurally similar compounds, such as other purine (B94841) derivatives.
Immediate Safety and Disposal Plan
The primary directive for the disposal of any laboratory chemical is to consult its specific Safety Data Sheet (SDS). In the absence of a detailed SDS for this compound, the following step-by-step operational plan should be implemented. This procedure is designed to minimize risk and ensure compliance with general laboratory safety standards.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to assume it may possess hazardous properties. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container.
-
If solvents are used, maintain separate waste streams for halogenated and non-halogenated solvents.[1]
-
The liquid waste container must also be clearly labeled as "Hazardous Waste" and list all chemical components, including solvents.
-
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
Step 4: Disposal Request and Pickup
Once the waste container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data and Hazard Considerations
The following table summarizes key information for the safe handling and disposal of this compound, based on data for adenine (B156593) and general chemical waste guidelines.
| Parameter | Guideline/Value | Source/Comment |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves | Standard laboratory practice |
| Ventilation | Work in a well-ventilated area or fume hood | To minimize inhalation exposure |
| Solid Waste Container | Labeled, sealed, leak-proof container | General hazardous waste guidelines |
| Liquid Waste Container | Labeled, sealed, leak-proof container | General hazardous waste guidelines |
| Drain Disposal | Not Recommended | Lack of complete hazard data |
| Trash Disposal | Prohibited | Assumed hazardous nature |
Experimental Protocols: General Neutralization for Aqueous Waste
While drain disposal of this compound is not recommended, if you have aqueous waste containing acidic or basic solutions of other non-hazardous materials, a general neutralization protocol can be followed before disposal, subject to institutional and local regulations.
-
Preparation: Conduct the procedure in a fume hood while wearing full PPE.
-
Neutralization: Slowly add a neutralizing agent while stirring. For acidic solutions, use a weak base like sodium bicarbonate. For basic solutions, use a weak acid such as citric acid.
-
Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH.
-
Final pH: Continue to add the neutralizing agent until the pH is within the acceptable range for drain disposal, which is typically between 5.5 and 9.5.[1]
-
Disposal: If the neutralized solution contains no other hazardous components, it may be permissible to flush it down the sanitary sewer with a large volume of water. Always confirm this with your institution's EH&S department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling 2,8-Dihydroxyadenine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of 2,8-Dihydroxyadenine (2,8-DHA). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards of structurally similar purine (B94841) analogs, such as adenine (B156593) and guanine, and general best practices for handling powdered chemical compounds. A precautionary approach is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Chemical-resistant lab coat or coveralls. | Prevents skin contact, which may cause irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a robust barrier against skin contact. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or higher). | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation, which may cause respiratory irritation. |
Operational Plan for Handling
Adherence to a standardized operational plan is critical to minimize risks during the routine handling of this compound.
Preparation and Weighing
-
Engineering Controls: Always handle this compound powder within a certified chemical fume hood to control dust and potential vapors.
-
Emergency Preparedness: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Work Surface Decontamination: Decontaminate the work surface both before and after use.
-
Weighing Procedures: When weighing, utilize a draft shield to prevent the powder from becoming airborne. Use dedicated and clearly labeled spatulas and weighing boats.
Solution Preparation
-
Solubility: While specific solubility data is not widely published, if dissolving in a solvent, add the this compound powder slowly to the solvent to prevent splashing.
-
Container Labeling: Ensure any container with this compound is appropriately labeled with the chemical name, concentration, date, and relevant hazard information.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Table 2: Spill Response and First Aid
| Situation | Procedure |
| Spill | 1. Evacuate: Clear the immediate area of all personnel not involved in the cleanup. 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: Gently cover the spill with an absorbent material (e.g., vermiculite, dry sand) to prevent the powder from becoming airborne. 4. Collect: Carefully scoop the absorbed material into a designated hazardous waste container. 5. Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, and collect all cleaning materials as hazardous waste. 6. Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department. |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| In case of Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Treat all this compound waste as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
Disposal Procedure
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., solid, aqueous solution).
Experimental Workflow and Disposal Pathway
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
